molecular formula C23H29NO6 B13915377 CHNQD-01255

CHNQD-01255

Cat. No.: B13915377
M. Wt: 415.5 g/mol
InChI Key: NIVPCXURXHMJGN-XBCJQQTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHNQD-01255 is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate

InChI

InChI=1S/C23H29NO6/c1-16-6-3-2-4-8-18-12-19(13-20(18)21(25)9-10-22(26)29-16)30-23(27)28-15-17-7-5-11-24-14-17/h4-5,7-11,14,16,18-21,25H,2-3,6,12-13,15H2,1H3/b8-4-,10-9-/t16-,18+,19-,20+,21+/m0/s1

InChI Key

NIVPCXURXHMJGN-XBCJQQTKSA-N

Isomeric SMILES

C[C@H]1CCC/C=C\[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C\C(=O)O1)O)OC(=O)OCC3=CN=CC=C3

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)OCC3=CN=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Function of CHNQD-01255: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active small molecule that functions as a prodrug of the natural product Brefeldin A (BFA).[1][2] As a potent inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs), this compound demonstrates significant efficacy against hepatocellular carcinoma (HCC).[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers and drug development professionals in the field of oncology and molecular pharmacology.

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the development of novel therapeutic agents. Brefeldin A (BFA), a fungal metabolite, has long been recognized for its anti-cancer properties, primarily through its ability to inhibit Arf-GEFs, key regulators of intracellular protein trafficking. However, the clinical development of BFA has been hampered by its poor aqueous solubility, significant toxicity, and unfavorable pharmacokinetic profile.[1][2]

This compound was developed as a prodrug of BFA to overcome these limitations.[1][2] By modifying the BFA molecule, this compound exhibits improved solubility and pharmacokinetic properties, leading to enhanced in vivo efficacy and a superior safety profile, making it a promising candidate for anti-HCC therapy.[1][4]

Mechanism of Action

This compound exerts its biological activity through its conversion to BFA in vivo.[1][2] BFA functions as a non-competitive inhibitor of a subset of Arf-GEFs, which are responsible for the activation of ADP-ribosylation factor (Arf) proteins.

Inhibition of Arf-GEFs

Arf proteins are small GTPases that play a critical role in vesicular transport by regulating the formation of coated vesicles at the Golgi apparatus and endosomes. Their activation is mediated by Arf-GEFs, which catalyze the exchange of GDP for GTP.

BFA targets the Arf-GDP-GEF complex, stabilizing it in an inactive state and preventing the dissociation of GDP. This "interfacial inhibition" effectively blocks the activation of Arf proteins. The inhibition of Arf activation leads to a cascade of downstream effects, most notably the disruption of the Golgi apparatus.

cluster_0 Normal Arf Activation Cycle cluster_1 Inhibition by Brefeldin A (from this compound) Arf_GDP Arf-GDP (inactive) Arf_GDP_GEF Arf-GDP-GEF Complex Arf_GDP->Arf_GDP_GEF binds to Arf_GEF Arf-GEF Arf_GEF->Arf_GDP_GEF Arf_GTP Arf-GTP (active) Arf_GDP_GEF->Arf_GTP GDP/GTP Exchange Arf_GDP_GEF_BFA Arf-GDP-GEF-BFA (Inactive Complex) Arf_GDP_GEF->Arf_GDP_GEF_BFA Effector Downstream Effectors Arf_GTP->Effector activates Vesicular_Transport Vesicular Transport Effector->Vesicular_Transport regulates CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA in vivo conversion BFA->Arf_GDP_GEF_BFA stabilizes Blocked_Transport Blocked Vesicular Transport Arf_GDP_GEF_BFA->Blocked_Transport leads to

Figure 1: Mechanism of Action of this compound.
Disruption of the Golgi Apparatus and Induction of Apoptosis

The inhibition of Arf activation by BFA leads to the disassembly of the Golgi complex and the redistribution of Golgi proteins into the endoplasmic reticulum (ER). This disruption of the secretory pathway induces ER stress, which in turn can trigger apoptosis through various signaling pathways. Studies have shown that BFA-induced apoptosis can be mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

BFA Brefeldin A Arf_GEF Arf-GEF Inhibition BFA->Arf_GEF Golgi Golgi Apparatus Disruption Arf_GEF->Golgi ER_Stress ER Stress Golgi->ER_Stress Mitochondrial_Pathway Mitochondrial Pathway ER_Stress->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway ER_Stress->Death_Receptor_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Brefeldin A-Induced Apoptotic Signaling Pathway.

Quantitative Data

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity against human hepatocellular carcinoma cell lines.

Cell LineIC₅₀ (µM)
HepG20.1
BEL-74020.07
Table 1: In vitro anti-proliferative activity of this compound after 72 hours of treatment.[3]
In Vivo Anti-tumor Efficacy

In a HepG2 tumor-bearing xenograft mouse model, oral administration of this compound resulted in significant tumor growth inhibition.

CompoundDosage (mg/kg, p.o.)Tumor Growth Inhibition (TGI %)
This compound4561.0
Table 2: In vivo anti-tumor efficacy of this compound.[1][3]
Pharmacokinetic and Safety Profile

This compound exhibits an improved pharmacokinetic and safety profile compared to its active metabolite, BFA.

ParameterThis compoundBrefeldin A (BFA)
Aqueous Solubility15–20 mg/mLPoor
Bioavailability (F %)18.96-
MTD (p.o., mice)> 750 mg/kg< 506 mg/kg
Table 3: Physicochemical and pharmacokinetic properties of this compound.[1][4]

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound. For detailed methodologies, please refer to the primary publication: Jiang, Y.-Y., et al. (2022). Design and Characterization of a Natural Arf-GEFs Inhibitor Prodrug this compound with Potent Anti-Hepatocellular Carcinoma Efficacy In Vivo. Journal of Medicinal Chemistry, 65(18), 11970–11984.

Cell Proliferation Assay
  • Objective: To determine the in vitro anti-proliferative activity of this compound.

  • Cell Lines: HepG2 and BEL-7402 human hepatocellular carcinoma cells.

  • Method: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability is assessed using a standard method such as the MTT or SRB assay. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Start Start Seed_Cells Seed HepG2 or BEL-7402 cells in 96-well plates Start->Seed_Cells Add_Compound Add varying concentrations of this compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC₅₀ values Assess_Viability->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental Workflow for Cell Proliferation Assay.
In Vivo Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Nude mice bearing HepG2 tumor xenografts.

  • Method: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) daily for a specified period (e.g., 21 days). Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, the tumor growth inhibition (TGI) is calculated.

Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic parameters of this compound.

  • Animal Model: Mice.

  • Method: A single dose of this compound is administered either orally (p.o.) or intravenously (i.v.). Blood samples are collected at various time points. The plasma concentrations of this compound and its active metabolite, BFA, are determined using LC-MS/MS. Pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability (F) are then calculated.

Conclusion

This compound is a promising anti-hepatocellular carcinoma agent that effectively addresses the limitations of its active counterpart, Brefeldin A. Its function as an orally active prodrug with improved solubility, enhanced pharmacokinetic properties, and a favorable safety profile makes it a strong candidate for further clinical development. The mechanism of action, centered on the inhibition of Arf-GEFs and subsequent induction of apoptosis, provides a solid rationale for its therapeutic potential in HCC and possibly other malignancies dependent on Arf-mediated signaling pathways. The data presented in this guide underscore the potential of this compound as a valuable addition to the arsenal of anti-cancer therapies.

References

CHNQD-01255: A Brefeldin A Prodrug for Enhanced Anti-Hepatocellular Carcinoma Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs), demonstrates potent anti-cancer properties, including against hepatocellular carcinoma (HCC). However, its clinical translation is hampered by poor aqueous solubility, significant toxicity, and a short in vivo half-life. To overcome these limitations, CHNQD-01255 was developed as a prodrug of BFA. This technical guide details the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound as a promising therapeutic candidate. The prodrug strategy significantly improves the pharmacokinetic profile and safety of BFA, while retaining its potent anti-tumor activity upon in vivo conversion to the active parent compound.

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options. Brefeldin A, a fungal metabolite, has been identified as a potent inhibitor of Arf-GEFs, disrupting the cellular secretory pathway and inducing apoptosis in cancer cells.[1][2] Despite its promising in vitro activity, the physicochemical and pharmacokinetic properties of BFA are unfavorable for clinical development.[3][4]

The development of this compound, a carbonate prodrug of BFA, represents a strategic approach to enhance the druggability of this natural product.[3][4] This prodrug was designed to improve aqueous solubility, prolong plasma half-life, and reduce systemic toxicity, while ensuring efficient conversion to the active BFA molecule in vivo.[3][4][5] This document provides an in-depth overview of the preclinical evaluation of this compound.

Mechanism of Action

This compound is pharmacologically inactive and is rapidly converted to BFA in vivo.[3][4] Therefore, its mechanism of action is that of BFA, which primarily targets the protein trafficking system between the Endoplasmic Reticulum (ER) and the Golgi apparatus.

BFA specifically inhibits Arf-GEFs, such as GBF1, BIG1, and BIG2.[6] It binds to the Arf-GDP-GEF complex, preventing the exchange of GDP for GTP on ADP-ribosylation factor 1 (Arf1).[6] This inhibition blocks the recruitment of the COPI coat protein complex to Golgi membranes, leading to the cessation of vesicle formation and anterograde transport from the ER to the Golgi.[7] This disruption results in the accumulation of proteins in the ER and the eventual collapse of the Golgi apparatus into the ER.[7][8] Prolonged exposure to BFA induces cellular stress and ultimately leads to apoptosis.[7]

Additionally, BFA has been shown to modulate other signaling pathways. It can inhibit the translocation of the STING (stimulator of interferon genes) protein from the ER to the ER-Golgi intermediate compartment (ERGIC), thereby blocking the TBK1-IRF3 signaling axis required for type I interferon production.[9] BFA has also been reported to activate components of the insulin receptor signaling pathway.[10]

Signaling Pathway Diagrams

BFA_Mechanism_of_Action cluster_Prodrug In Vivo Conversion This compound This compound BFA BFA This compound->BFA Rapid Conversion

STING_Pathway_Inhibition BFA BFA ER ER BFA->ER Blocks Translocation

Quantitative Data Summary

This compound demonstrates superior properties compared to its parent compound, BFA. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Anti-Proliferative Activity
CompoundCell LineIC₅₀ (µM)
This compoundHepG2 (HCC)0.1
BEL-7402 (HCC)0.07

Data sourced from MedchemExpress.[11]

Table 2: In Vivo Anti-Tumor Efficacy (HepG2 Xenograft Model)
CompoundDose (mg/kg)RouteTGI (%)
This compound45p.o.61.0
10i.p.36.6
20 (assumed)i.p.48.3

TGI: Tumor Growth Inhibition. p.o.: oral administration. i.p.: intraperitoneal injection. Data sourced from multiple references.[3][4][11][12]

Table 3: Pharmacokinetic (PK) and Safety Profile
ParameterThis compoundBrefeldin A (BFA)
Aqueous Solubility 15-20 mg/mLLow (not specified)
Bioavailability (F%) of BFA 18.96% (from prodrug)Not applicable
MTD (p.o.) > 750 mg/kg< 506 mg/kg
MTD (i.p.) > 100 mg/kgNot specified

MTD: Maximum Tolerated Dose. Data sourced from multiple references.[3][4][5][12]

Experimental Protocols

The following sections describe the general methodologies employed in the evaluation of this compound. Note that these are representative protocols, and specific parameters may have been optimized in the original studies.

In Vitro Cell Proliferation Assay

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, BEL-7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations for a specified period, typically 72 hours.[11]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CCK-8. A reagent is added to each well, which is converted by metabolically active cells into a colored product.

  • Data Analysis: The absorbance is read using a microplate reader. The results are normalized to untreated control cells, and the IC₅₀ value is calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of HepG2 cells, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment groups, typically daily for a period of 21 days, via oral gavage (p.o.) or intraperitoneal injection (i.p.).[11] The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Efficacy Calculation: At the end of the study, the tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

Pharmacokinetic (PK) Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite.

  • Animal Model: Typically, rats or mice are used.

  • Drug Administration: A single dose of this compound is administered via intravenous (i.v.) and oral (p.o.) routes to different groups of animals.

  • Sample Collection: Blood samples are collected from the animals at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of both this compound and the released BFA in the plasma samples are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using specialized software. Oral bioavailability (F%) is calculated as: F (%) = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

Experimental Workflow Diagram

Prodrug_Evaluation_Workflow IC50 IC50 Xenograft Xenograft IC50->Xenograft Proceed if potent Conclusion Conclusion: This compound is a safe and effective anti-HCC prodrug TGI TGI TGI->Conclusion PK_Params PK_Params PK_Params->Conclusion MTD MTD MTD->Conclusion

Conclusion

This compound successfully addresses the major limitations of Brefeldin A through a prodrug approach. It exhibits significantly improved aqueous solubility and a superior safety profile, with a maximum tolerated dose substantially higher than that of BFA.[3][4] In preclinical models of hepatocellular carcinoma, this compound demonstrates potent anti-tumor efficacy, which is attributable to its efficient in vivo conversion to the active BFA.[3][11][12] The favorable pharmacokinetic profile, characterized by high plasma exposure and a prolonged half-life of the active metabolite, supports its potential for clinical development.[3][4] Overall, the data strongly suggest that this compound is a promising candidate for further investigation as a novel therapeutic agent for HCC.[4][5]

References

The Prodrug CHNQD-01255: A Novel Approach to Arf-GEF Inhibition in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEF inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, this compound demonstrates potent anti-hepatocellular carcinoma (HCC) efficacy with a favorable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism: Inhibition of Arf-GEF Signaling

This compound functions as a prodrug, undergoing rapid in vivo conversion to its active form, Brefeldin A. BFA is a well-characterized inhibitor of ADP-ribosylation factor (Arf) guanine nucleotide-exchange factors (GEFs). Arf proteins are key regulators of vesicular trafficking, and their activation is essential for the formation of transport vesicles from the endoplasmic reticulum (ER) and Golgi apparatus.

The primary molecular target of BFA is the complex formed between Arf-GDP and the Sec7 domain of Arf-GEFs. BFA binds to this interface, stabilizing the Arf-GDP-GEF complex in an abortive state and preventing the exchange of GDP for GTP. This uncompetitive inhibition mechanism effectively blocks the activation of Arf1, a critical component of the COPI coat machinery responsible for retrograde transport from the Golgi to the ER. The inhibition of Arf1 activation leads to the disruption of the Golgi apparatus and a blockage in protein secretion, ultimately inducing ER stress and apoptosis in cancer cells.

Signaling Pathway Diagram

Arf_GEF_Inhibition cluster_cytosol Cytosol cluster_inhibition Inhibition by this compound (Brefeldin A) Arf1_GDP Arf1-GDP (inactive) Arf_GEF Arf-GEF (Sec7 domain) Arf1_GDP->Arf_GEF Binding Arf1_GTP Arf1-GTP (active) GDP GDP Arf1_GTP->GDP GTP Hydrolysis Effector Downstream Effectors (e.g., COPI coat) Arf1_GTP->Effector Activation Arf_GEF->Arf1_GTP Catalyzes GDP/GTP Exchange Abortive_Complex Arf1-GDP-GEF-BFA (Abortive Complex) Arf_GEF->Abortive_Complex GTP GTP Vesicle Vesicle Formation (ER-Golgi Transport) Effector->Vesicle Apoptosis Apoptosis Vesicle->Apoptosis Inhibition leads to ER Stress & Apoptosis CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA In vivo conversion BFA->Arf_GEF Targets Arf-GDP-GEF complex Abortive_Complex->Arf1_GTP Blocks Activation

Caption: Arf-GEF Signaling Inhibition by this compound (Brefeldin A).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its in vitro and in vivo efficacy and improved pharmaceutical properties compared to Brefeldin A.

Table 1: In Vitro Anti-proliferative Activity
Cell LineCompoundIC50 (μM)Exposure Time (h)
HepG2 (HCC)This compound0.172
BEL-7402 (HCC)This compound0.0772
Table 2: In Vivo Efficacy in HepG2 Xenograft Model
CompoundDosage (mg/kg, p.o.)Treatment ScheduleTumor Growth Inhibition (TGI, %)
This compound45Daily for 21 days61.0
Table 3: Pharmacokinetic and Safety Profile
ParameterThis compoundBrefeldin A
Aqueous Solubility15-20 mg/mLLow
Bioavailability of BFA (F, %)18.96Not Applicable
MTD (p.o., mice)> 750 mg/kg< 506 mg/kg
MTD (i.p., mice)> 100 mg/kgNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method for determining the anti-proliferative activity of this compound on hepatocellular carcinoma cell lines.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Treat with this compound (various concentrations) step2->step3 step4 Incubate for 72h step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize formazan crystals step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 step8->end

Caption: MTT Cell Proliferation Assay Workflow.

  • Hepatocellular carcinoma cell lines (e.g., HepG2, BEL-7402)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (e.g., 0-1 µM). Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of hepatocellular carcinoma.

Xenograft_Workflow start Start step1 Implant HCC cells subcutaneously in immunodeficient mice start->step1 step2 Allow tumors to reach ~100-150 mm³ step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer this compound (p.o.) or vehicle daily step3->step4 step5 Monitor tumor volume and body weight regularly step4->step5 step6 Continue treatment for pre-determined duration (e.g., 21 days) step5->step6 step7 Euthanize mice and excise tumors step6->step7 end Calculate Tumor Growth Inhibition (TGI) step7->end

Caption: In Vivo Tumor Xenograft Study Workflow.

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • HepG2 cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., 45 mg/kg) or the vehicle control daily for 21 consecutive days.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

Maximum Tolerated Dose (MTD) Determination

This protocol describes a method to determine the MTD of this compound in mice.

  • Dose Selection: Select a range of doses based on preliminary toxicity data. A common approach is to use a dose-escalation design.

  • Animal Grouping: Assign a small group of mice (e.g., n=3-5) to each dose level.

  • Drug Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Closely monitor the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% loss in body weight.

Conclusion

This compound represents a promising therapeutic strategy for hepatocellular carcinoma. By acting as a prodrug of the potent Arf-GEF inhibitor Brefeldin A, it overcomes key pharmaceutical limitations of the parent compound. The data presented herein demonstrates its significant in vitro and in vivo anti-cancer activity, coupled with a superior safety profile. The detailed experimental protocols provide a framework for the continued investigation and development of this novel anti-cancer agent.

CHNQD-01255: A Technical Guide to a Novel Brefeldin A Prodrug for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors) inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, this compound demonstrates enhanced pharmaceutical properties and potent anti-hepatocellular carcinoma (HCC) efficacy. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a carbonate derivative of Brefeldin A. The modification is designed to improve the aqueous solubility and pharmacokinetic profile of the parent compound.

Chemical Structure of Brefeldin A (Parent Compound)

Brefeldin A is a macrocyclic lactone with the following structure:

(A chemical structure diagram of Brefeldin A would be placed here in a full whitepaper. For this text-based format, a description is provided.)

Properties of this compound

The key properties of this compound are summarized in the table below, with comparative data for Brefeldin A where available.

PropertyThis compoundBrefeldin A (BFA)Reference
Mechanism of Action Arf-GEFs Inhibitor (as BFA)Arf-GEFs Inhibitor[1][2]
Aqueous Solubility 15–20 mg/mLPoor[2]
Bioavailability (F%) 18.96% (oral)Low[2]
Maximum Tolerated Dose (MTD) > 750 mg/kg (p.o., mice)< 506 mg/kg (p.o., mice)[2]

Mechanism of Action: Inhibition of the Arf-GEF Signaling Pathway

This compound acts as a prodrug, undergoing rapid in vivo conversion to its active form, Brefeldin A. BFA targets and inhibits guanine nucleotide-exchange factors for ADP-ribosylation factor GTPases (Arf-GEFs). Specifically, BFA is known to inhibit the activation of Arf1, a key protein in the regulation of vesicular transport between the Endoplasmic Reticulum (ER) and the Golgi apparatus.

The inhibition of Arf-GEFs by BFA disrupts the formation of COPI-coated vesicles, leading to a collapse of the Golgi apparatus into the ER. This disruption of protein trafficking induces ER stress and can ultimately trigger apoptosis in cancer cells.

Arf_GEF_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Vesicle Vesicular Transport ER Protein Synthesis & Folding Vesicle COPI-coated Vesicle ER->Vesicle Anterograde Transport Golgi Protein Processing & Packaging Golgi->Vesicle Retrograde Transport Vesicle->ER Vesicle->Golgi Arf1_GDP Arf1-GDP (Inactive) Arf_GEF Arf-GEF (e.g., GBF1) Arf1_GDP->Arf_GEF Binding Arf1_GTP Arf1-GTP (Active) Arf_GEF->Arf1_GTP GDP/GTP Exchange Arf1_GTP->Vesicle Recruits COPI coat BFA Brefeldin A (from this compound) BFA->Arf_GEF Inhibits

Caption: Arf-GEF signaling pathway and the inhibitory action of Brefeldin A.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against human hepatocellular carcinoma cell lines.

Cell LineIC50 (µM)Exposure TimeReference
HepG20.172 h[1]
BEL-74020.0772 h[1]

In Vivo Efficacy and Pharmacokinetics

In vivo studies using a HepG2 tumor-bearing xenograft mouse model have shown significant tumor growth inhibition by this compound.

Administration RouteDosageTumor Growth Inhibition (TGI%)Reference
Oral (p.o.)45 mg/kg61.0%[1][2]
Intraperitoneal (i.p.)10 mg/kg36.6%[1]
Intraperitoneal (i.p.)20 mg/kg48.3%[1]

Pharmacokinetic Profile of this compound in Mice

RouteDose (mg/kg)Key ParametersReference
Oral (p.o.)45F = 18.96% (for released BFA)[2]
Intravenous (i.v.)10-[1]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the in vitro anti-proliferative activity of this compound against HCC cell lines.

Methodology:

  • Cell Culture: HepG2 and BEL-7402 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with various concentrations of this compound (e.g., 0-1 µM).

  • Incubation: The treated cells are incubated for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance or luminescence values are recorded, and the IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of HCC.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation: A suspension of HepG2 cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered daily for a specified period (e.g., 21 consecutive days) via oral gavage or intraperitoneal injection at designated doses. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its conversion to BFA in vivo.

Methodology:

  • Animal Model: Healthy mice (e.g., ICR mice) are used.

  • Drug Administration: A single dose of this compound is administered intravenously or orally.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) via retro-orbital or tail vein sampling.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of this compound and BFA in the plasma samples are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability (F) are calculated using appropriate software.

Conclusion

This compound represents a promising advancement in the development of Arf-GEF inhibitors for the treatment of hepatocellular carcinoma. Its improved physicochemical and pharmacokinetic properties compared to Brefeldin A, coupled with its potent in vitro and in vivo efficacy, make it a strong candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this novel anti-cancer agent.

References

The Discovery and Synthesis of CHNQD-01255: A Technical Guide to a Novel Anti-Hepatocellular Carcinoma Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors) inhibitor, Brefeldin A (BFA). Developed to overcome the inherent limitations of BFA, such as poor aqueous solubility, significant toxicity, and a short biological half-life, this compound has demonstrated potent efficacy against hepatocellular carcinoma (HCC) in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing complex biological and experimental workflows.

Introduction: The Rationale for this compound

Brefeldin A, a fungal metabolite, has long been recognized for its potent anticancer properties, primarily through its inhibition of protein transport by targeting Arf-GEFs. This disruption of the Golgi apparatus and endoplasmic reticulum leads to cellular stress and apoptosis in cancer cells. However, the clinical development of BFA has been hampered by its unfavorable physicochemical and pharmacokinetic properties.

The development of this compound aimed to address these challenges by employing a prodrug strategy. As a carbonate derivative of BFA, this compound exhibits significantly improved aqueous solubility and a more favorable safety profile.[1][2][3] In vivo, it is rapidly converted to the active parent compound, BFA, allowing for effective tumor growth inhibition with reduced systemic toxicity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-proliferative Activity

Cell LineCompoundIC₅₀ (μM)
HepG2 (HCC)This compound0.1
BEL-7402 (HCC)This compound0.07

Data represents the concentration of the compound required to inhibit cell growth by 50%.[4]

Table 2: In Vivo Efficacy in HepG2 Xenograft Model

Treatment GroupDose & RouteTumor Growth Inhibition (TGI) %
This compound45 mg/kg, p.o.61.0%
This compoundi.p.36.6% - 48.3%

p.o. = oral administration; i.p. = intraperitoneal injection.[1][4]

Table 3: Pharmacokinetic and Safety Profile

CompoundParameterValue
This compoundAqueous Solubility15-20 mg/mL
This compoundBioavailability of BFA (F%)18.96%
This compoundMaximum Tolerated Dose (MTD, p.o. in mice)> 750 mg/kg
Brefeldin A (BFA)Maximum Tolerated Dose (MTD, p.o. in mice)< 506 mg/kg

[1][2][3]

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug, being converted in vivo to Brefeldin A. BFA targets and inhibits a subset of Arf-GEFs, which are crucial for the activation of Arf (ADP-ribosylation factor) proteins. Arf proteins are small GTPases that play a central role in vesicular trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus.

By inhibiting Arf-GEFs, BFA prevents the exchange of GDP for GTP on Arf1, locking it in its inactive state. This leads to the disassembly of the Golgi complex and the accumulation of secretory proteins in the ER, inducing ER stress and ultimately triggering apoptosis in cancer cells.

Arf_GEF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Golgi Apparatus cluster_2 Cellular Response Arf_GDP Arf1-GDP (inactive) Arf_GEF Arf-GEF (e.g., GBF1) Arf_GDP->Arf_GEF Recruitment Arf_GTP Arf1-GTP (active) Arf_GEF->Arf_GTP GDP/GTP Exchange Vesicle_Formation Vesicle Formation Arf_GTP->Vesicle_Formation Activation Protein_Transport ER to Golgi Transport Vesicle_Formation->Protein_Transport Apoptosis Apoptosis Protein_Transport->Apoptosis Disruption leads to ER Stress & BFA Brefeldin A (from this compound) BFA->Arf_GEF Inhibition Synthesis_Workflow BFA Brefeldin A Step1 Protection of other reactive groups (if necessary) BFA->Step1 Step2 Reaction with a carbonate precursor (e.g., chloroformate) Step1->Step2 Step3 Deprotection (if necessary) Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification CHNQD This compound Purification->CHNQD Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Preclinical Preclinical Evaluation Synthesis Synthesis of this compound Characterization Structural Characterization Synthesis->Characterization InVitro In Vitro Studies (Cell Proliferation) Synthesis->InVitro InVivo In Vivo Studies (Xenograft Model) InVitro->InVivo PK Pharmacokinetics InVivo->PK Tox Toxicology (MTD) PK->Tox

References

An In-depth Technical Guide to CHNQD-01255 (CAS Number 2756173-91-6): A Novel Prodrug of Brefeldin A for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, synthetically derived prodrug of Brefeldin A (BFA), a natural inhibitor of Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors).[1][2] Developed to overcome the therapeutic limitations of BFA, such as poor aqueous solubility, significant toxicity, and a short biological half-life, this compound has demonstrated a promising preclinical profile for the treatment of hepatocellular carcinoma (HCC).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and key preclinical data. Detailed experimental methodologies are provided for the pivotal studies cited, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising anti-cancer agent.

Chemical and Physical Properties

This compound is a carbonate derivative of Brefeldin A, designed to enhance its pharmaceutical properties.[1] Its key chemical and physical data are summarized in the table below.

PropertyValueReference
CAS Number 2756173-91-6[3]
Molecular Formula C23H29NO6[3]
Molecular Weight 415.49 g/mol [3]
IUPAC Name (1R,2E,6S,10E,11aS,13S,14aR)-1-hydroxy-6-methyl-4-oxo-1,6,7,8,9,11a,12,13,14,14a-decahydro-4H-cyclopenta[f][1]oxacyclotridecin-13-yl (pyridin-3-ylmethyl) carbonate[3]
Aqueous Solubility 15–20 mg/mL[1][2]

Mechanism of Action: A Prodrug Approach to Arf-GEF Inhibition

This compound functions as a prodrug, undergoing rapid in vivo conversion to its active metabolite, Brefeldin A.[1][2] BFA is a well-characterized inhibitor of a subset of Arf-GEFs, specifically those containing a Sec7 domain, such as GBF1.[1][3]

The mechanism of action involves the following key steps:

  • Inhibition of Guanine Nucleotide Exchange: BFA targets the Arf-GEF-Arf-GDP complex, stabilizing it in an abortive conformation.[3] This prevents the dissociation of GDP and the subsequent binding of GTP, thereby inhibiting the activation of Arf proteins.[3]

  • Disruption of Vesicular Transport: The inhibition of Arf protein activation disrupts the formation of COPI-coated vesicles at the Golgi apparatus.[1] This leads to a blockage of protein transport from the endoplasmic reticulum (ER) to the Golgi.

  • Induction of ER Stress and Apoptosis: The accumulation of unfolded proteins in the ER due to the transport block triggers the unfolded protein response (UPR), also known as ER stress.[1] Prolonged ER stress can lead to the induction of apoptosis, a key mechanism for its anti-cancer activity.

The following diagram illustrates the signaling pathway of Arf-GEF and the inhibitory action of Brefeldin A.

Arf_GEF_Signaling_Pathway cluster_golgi Golgi Membrane Arf_GDP Arf-GDP (inactive) Arf_GEF Arf-GEF (GBF1) Arf_GDP->Arf_GEF binds Arf_GTP Arf-GTP (active) Arf_GEF->Arf_GTP catalyzes GDP -> GTP Effector Effector Proteins (e.g., COPI) Arf_GTP->Effector recruits BFA Brefeldin A BFA->Arf_GEF inhibits Vesicle Vesicle Formation Effector->Vesicle mediates Transport Protein Transport (ER to Golgi) Vesicle->Transport enables caption Arf-GEF Signaling Pathway and BFA Inhibition

Caption: Arf-GEF Signaling Pathway and BFA Inhibition

Synthesis of this compound

This compound is synthesized as a carbonate prodrug of Brefeldin A. The general synthetic strategy involves the reaction of Brefeldin A with a suitable carbonate-forming reagent. While the specific, detailed protocol for this compound is proprietary, a general procedure for the synthesis of BFA-carbonate derivatives can be outlined as follows:

Experimental Protocol: General Synthesis of Brefeldin A Carbonate Prodrugs

  • Dissolution: Brefeldin A is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to deprotonate the hydroxyl group of BFA.

  • Reaction with Chloroformate: A chloroformate reagent (e.g., pyridin-3-ylmethyl chloroformate for this compound) is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

The following diagram provides a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Start Brefeldin A Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Add Base (e.g., TEA) Step1->Step2 Step3 Add Pyridin-3-ylmethyl Chloroformate Step2->Step3 Step4 Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 Step7 Characterization (NMR, MS, HPLC) Step6->Step7 End This compound Step7->End

Caption: Generalized Synthesis Workflow for this compound

Preclinical Data

Pharmacokinetic Profile

This compound exhibits a significantly improved pharmacokinetic profile compared to Brefeldin A.[1][2]

ParameterThis compoundBrefeldin AReference
Bioavailability (F%) 18.96%Not Reported[1][2]
Half-life ProlongedShort[1][2]
Plasma Exposure Sufficiently HighLow[1][2]

Experimental Protocol: Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: Animals are administered a single oral (p.o.) or intravenous (i.v.) dose of this compound or BFA.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the jugular vein.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound and BFA are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

In Vivo Efficacy in a Hepatocellular Carcinoma Xenograft Model

This compound demonstrated significant tumor growth inhibition in a preclinical HCC xenograft model.[1][2][3]

ParameterValueReference
Dose 45 mg/kg (p.o.)[1][2][3]
Tumor Growth Inhibition (TGI) 61.0%[1][2][3]

Experimental Protocol: Hepatocellular Carcinoma Xenograft Model

  • Cell Line: A human hepatocellular carcinoma cell line (e.g., HepG2 or Huh7) is used.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: A suspension of HCC cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at the specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed.

  • Data Analysis: TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

The following diagram illustrates the general workflow for a xenograft efficacy study.

Xenograft_Workflow Start HCC Cell Culture Step1 Subcutaneous Injection into Nude Mice Start->Step1 Step2 Tumor Growth to Palpable Size Step1->Step2 Step3 Randomization into Groups Step2->Step3 Step4 Oral Administration of this compound or Vehicle Step3->Step4 Step5 Monitor Tumor Volume and Body Weight Step4->Step5 Step6 Study Termination and Tumor Excision Step5->Step6 End Calculate Tumor Growth Inhibition Step6->End

Caption: Xenograft Model Experimental Workflow

Safety Profile

This compound has a markedly improved safety profile compared to Brefeldin A.[1][2][3]

ParameterThis compoundBrefeldin AReference
Maximum Tolerated Dose (MTD) > 750 mg/kg (p.o.)< 506 mg/kg[1][2][3]

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Healthy mice or rats are used.

  • Dose Escalation: Animals are divided into groups and administered single, escalating doses of this compound.

  • Observation: Animals are closely monitored for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, clinical signs (e.g., lethargy, ruffled fur), and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., more than a 10-15% reduction in body weight).

Conclusion and Future Directions

This compound represents a significant advancement in the development of Brefeldin A-based therapeutics. By employing a prodrug strategy, the inherent limitations of the parent compound have been successfully addressed, leading to a candidate with improved aqueous solubility, favorable pharmacokinetics, potent anti-tumor efficacy in a preclinical model of hepatocellular carcinoma, and a superior safety profile.[1][2] The data presented in this technical guide underscore the potential of this compound as a promising new agent for the treatment of HCC.

Further research is warranted to fully elucidate the metabolic fate of this compound, to explore its efficacy in a broader range of cancer models, and to conduct formal IND-enabling toxicology studies to support its transition into clinical development. The detailed methodologies and data provided herein are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing this promising anti-cancer compound.

References

CHNQD-01255 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEF (ADP-ribosylation factor guanine nucleotide-exchange factor) inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, this compound demonstrates enhanced pharmacokinetic properties and a superior safety profile, positioning it as a promising candidate for anti-cancer therapy, particularly for hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C23H29NO6[1]
Molecular Weight 415.49 g/mol [1]
Exact Mass 415.1995[1]
Elemental Analysis C, 66.49%; H, 7.04%; N, 3.37%; O, 23.10%[1]
IUPAC Name (1R,2E,6S,10E,11aS,13S,14aR)-1-hydroxy-6-methyl-4-oxo-1,6,7,8,9,11a,12,13,14,14a-decahydro-4H-cyclopenta[f]oxacyclotridecin-13-yl (pyridin-3-ylmethyl) carbonate[1]
CAS Number 2756173-91-6[1]

Mechanism of Action: Brefeldin A Signaling Pathway

This compound is designed as a prodrug that is rapidly converted to Brefeldin A (BFA) in vivo[2]. BFA exerts its biological effects by targeting Arf-GEFs, which are crucial for the activation of Arf proteins, small GTPases that regulate vesicular trafficking and organelle structure, including the Golgi apparatus and endoplasmic reticulum (ER)[3].

The inhibitory action of BFA on Arf-GEFs disrupts the protein secretion pathway, leading to the accumulation of secretory proteins in the ER and the disassembly of the Golgi complex. This disruption of cellular homeostasis can induce ER stress and, subsequently, apoptosis in cancer cells.

BrefeldinA_Pathway cluster_cell Cancer Cell CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA Conversion Arf_GEF Arf-GEF BFA->Arf_GEF Golgi Golgi Apparatus BFA->Golgi Disrupts Arf_GTP Arf-GTP (Active) Arf_GEF->Arf_GTP Activates Arf_GDP Arf-GDP (Inactive) Arf_GDP->Arf_GEF Arf_GTP->Golgi Regulates Vesicular_Transport Vesicular Transport Golgi->Vesicular_Transport Initiates ER_Stress ER Stress Golgi->ER_Stress Leads to ER Endoplasmic Reticulum ER->Golgi Transport Protein_Secretion Protein Secretion Vesicular_Transport->Protein_Secretion Enables Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Mechanism of action of this compound via its active form, Brefeldin A.

Preclinical Data

In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated against human hepatocellular carcinoma cell lines.

Cell LineIC50 (µM)
HepG2 0.1
BEL-7402 0.07
In Vivo Efficacy

The anti-tumor efficacy of this compound was assessed in a HepG2 xenograft mouse model.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI)
This compound 45Oral (p.o.)61.0%
Pharmacokinetic Profile

Pharmacokinetic parameters of this compound and the resulting BFA were determined in mice.

CompoundDose (mg/kg)Administration RouteBioavailability (F)
BFA from this compound 45Oral (p.o.)18.96%
Safety Profile

The maximum tolerated dose (MTD) of this compound was determined to be significantly higher than that of BFA.

CompoundAdministration RouteMTD (mg/kg)
This compound Oral (p.o.)> 750
BFA Oral (p.o.)< 506

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines the general steps for assessing cell viability and proliferation using an MTS assay.

MTS_Assay_Workflow start Start plate_cells Plate HepG2 or BEL-7402 cells (5x10^3 cells/well in 96-well plate) start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_compound Add serial dilutions of this compound incubate_24h->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mts Add MTS reagent to each well incubate_72h->add_mts incubate_2h Incubate for 2 hours at 37°C add_mts->incubate_2h read_absorbance Measure absorbance at 490 nm incubate_2h->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Xenograft_Model_Workflow start Start prepare_cells Prepare HepG2 cell suspension start->prepare_cells inject_mice Subcutaneously inject cells into nude mice prepare_cells->inject_mice tumor_growth Monitor tumor growth inject_mice->tumor_growth randomize Randomize mice into treatment groups (when tumors reach ~100-150 mm³) tumor_growth->randomize treatment Administer this compound (45 mg/kg, p.o.) daily randomize->treatment measure_tumor Measure tumor volume and body weight regularly treatment->measure_tumor endpoint Euthanize mice at study endpoint measure_tumor->endpoint analyze_data Calculate Tumor Growth Inhibition (TGI) endpoint->analyze_data end End analyze_data->end

References

Preliminary In Vitro Efficacy of CHNQD-01255: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary in vitro studies on CHNQD-01255, an orally active inhibitor of ADP-ribosylation factor-guanine nucleotide exchange factors (Arf-GEFs). This compound is a prodrug of Brefeldin A (BFA) and has demonstrated potent anti-hepatocellular carcinoma (HCC) activity.[1][2][3] This document outlines the key quantitative findings, available experimental methodologies, and the compound's mechanism of action.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound was evaluated against human hepatocellular carcinoma cell lines, HepG2 and BEL-7402. The compound demonstrated significant inhibitory effects on cell proliferation, as summarized in the table below.

Cell LineAssayEndpointResult (IC₅₀)Exposure Time
HepG2Cell Proliferation Assay50% Inhibitory Concentration0.1 µM72 hours[1]
BEL-7402Cell Proliferation Assay50% Inhibitory Concentration0.07 µM72 hours[1]

Experimental Protocols

Cell Proliferation Assay

While detailed, step-by-step protocols were not available in the reviewed literature, the fundamental methodology for assessing the anti-proliferative effects of this compound is outlined below.

  • Objective: To determine the concentration of this compound that inhibits the proliferation of HCC cell lines by 50% (IC₅₀).

  • Cell Lines: HepG2 and BEL-7402 human hepatocellular carcinoma cells.

  • Treatment: Cells were exposed to varying concentrations of this compound, up to approximately 1 µM.[1]

  • Incubation Period: The cells were incubated with the compound for 72 hours.[1]

  • Endpoint Measurement: The inhibition of cell proliferation was measured to determine the IC₅₀ values. The specific technique for measuring cell viability (e.g., MTT, SRB, or CellTiter-Glo® assay) was not specified in the available documentation.

Mechanism of Action & Signaling Pathway

This compound functions as a prodrug, undergoing in vivo conversion to Brefeldin A (BFA), a well-characterized inhibitor of Arf-GEFs.[2][3] BFA disrupts the Golgi apparatus and inhibits protein secretion by preventing the activation of Arf proteins. The simplified mechanism is illustrated below.

cluster_0 In Vivo Conversion cluster_1 Cellular Mechanism of Action This compound This compound Brefeldin A (BFA) Brefeldin A (BFA) This compound->Brefeldin A (BFA) Metabolic Conversion Arf-GEFs Arf-GEFs Brefeldin A (BFA)->Arf-GEFs inhibits Arf-GTP (active) Arf-GTP (active) Arf-GEFs->Arf-GTP (active) promotes Arf-GDP (inactive) Arf-GDP (inactive) Arf-GDP (inactive)->Arf-GEFs substrate Golgi Function Golgi Function Arf-GTP (active)->Golgi Function Protein Secretion Protein Secretion Golgi Function->Protein Secretion

Caption: Conversion of this compound to BFA and subsequent inhibition of Arf-GEFs.

Experimental Workflow: In Vitro Anti-Proliferative Screening

The general workflow for evaluating the in vitro efficacy of this compound against HCC cell lines is depicted in the following diagram.

start cell_culture Culture HepG2 & BEL-7402 cells start->cell_culture treatment Treat cells with this compound (0 - 1 µM) cell_culture->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Cell Proliferation Assay incubation->assay analysis Data Analysis: Calculate IC50 values assay->analysis end analysis->end

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

References

Early Preclinical Research on CHNQD-01255: A Technical Overview for Liver Cancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on CHNQD-01255, a novel prodrug of the natural Arf-GEFs inhibitor Brefeldin A (BFA), for the treatment of hepatocellular carcinoma (HCC). The following sections detail the quantitative data from initial studies, outline the likely experimental methodologies employed, and visualize the proposed mechanism of action.

Quantitative Data Summary

The initial preclinical evaluation of this compound has yielded promising quantitative results, particularly in comparison to its parent compound, Brefeldin A. These findings highlight its potential as a more effective and safer therapeutic agent for liver cancer.

ParameterThis compoundBrefeldin A (BFA)Reference
Aqueous Solubility 15–20 mg/mLPoor (Implied)[1]
In Vivo Efficacy (Tumor Growth Inhibition) 61.0% at 45 mg/kg (p.o.)Not reported in abstract[1]
Maximum Tolerated Dose (MTD) > 750 mg/kg (p.o.)< 506 mg/kg[1]
Bioavailability of BFA (F) 18.96%Not reported in abstract[1]

Experimental Protocols

While the full detailed protocols are found within the primary publication and its supplementary materials, the following outlines the likely methodologies for the key experiments cited in the early research of this compound.[1]

In Vivo Xenograft Model for Efficacy Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.

  • Cell Line: A human hepatocellular carcinoma cell line is implanted subcutaneously into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound orally (p.o.) at a specified dose (e.g., 45 mg/kg). The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated.

Pharmacokinetic (PK) Studies
  • Animal Model: Typically rats or mice are used for PK studies.

  • Drug Administration: this compound is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound and its active metabolite, Brefeldin A, are measured using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability (F) are calculated.

Acute Toxicity Studies (Maximum Tolerated Dose - MTD)
  • Animal Model: Healthy mice are used.

  • Dose Escalation: Increasing doses of this compound are administered orally to different groups of mice.

  • Observation: Animals are monitored for signs of toxicity and mortality over a specified period.

  • MTD Determination: The highest dose that does not cause significant toxicity or mortality is determined as the MTD.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

CHNQD_01255_Mechanism_of_Action cluster_prodrug In Vivo Conversion cluster_cellular_action Cellular Mechanism CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA Rapid Conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibition Golgi Golgi Apparatus BFA->Golgi Disruption Arf_GEFs->Golgi Regulates Vesicular_Transport Vesicular Transport Golgi->Vesicular_Transport Mediates Apoptosis Apoptosis Vesicular_Transport->Apoptosis Leads to

Caption: Proposed mechanism of action of this compound in liver cancer.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_synthesis Drug Development Solubility Aqueous Solubility Assay Cell_Lines HCC Cell Lines Apoptosis_Assay Apoptosis Assay PK Pharmacokinetics Toxicity Toxicity (MTD) Efficacy Xenograft Efficacy Prodrug_Design Prodrug Design & Synthesis (this compound) Prodrug_Design->Solubility Test Prodrug_Design->PK Evaluate

Caption: General workflow for preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for CHNQD-01255 in a HepG2 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is an orally active prodrug of Brefeldin A (BFA), a fungal metabolite known for its potent biological activities.[1][2] As an inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs), this compound demonstrates significant anti-hepatocellular carcinoma (HCC) efficacy.[1][3] Its mechanism of action involves the disruption of the Golgi apparatus, leading to endoplasmic reticulum (ER) stress and inhibition of protein transport.[4][5] This ultimately results in cell cycle arrest and apoptosis, making this compound a compound of interest for cancer research.[6][7]

These application notes provide a detailed protocol for utilizing this compound in a HepG2 human liver cancer cell line proliferation assay. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability and proliferation.[8][9]

Data Presentation

The following table summarizes the known quantitative data for this compound's effect on HepG2 cell proliferation.

CompoundCell LineAssay DurationIC50 ValueReference
This compoundHepG272 hours0.1 µM[3]

Experimental Protocols

Materials and Reagents
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol or DMSO)

  • 96-well flat-bottom cell culture plates

  • Sterile microcentrifuge tubes

  • Multichannel pipette

  • Microplate reader

Cell Culture
  • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol for this compound
  • Cell Seeding:

    • Harvest HepG2 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range spanning the expected IC50, such as 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation period, add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HepG2 Cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Experimental workflow for the HepG2 cell proliferation assay using this compound.

Putative Signaling Pathway of this compound in HepG2 Cells

G cluster_cell HepG2 Cell cluster_golgi Golgi Apparatus CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Intracellular Conversion Arf_GEF Arf-GEF BFA->Arf_GEF Inhibition Arf_GDP Arf-GDP Arf_GDP->Arf_GEF Arf_GTP Arf-GTP Arf_GEF->Arf_GTP Activates ER_Stress ER Stress Arf_GEF->ER_Stress Inhibition leads to Vesicle Vesicular Transport Arf_GTP->Vesicle Promotes Proliferation Cell Proliferation Vesicle->Proliferation Supports CellCycleArrest G0/G1 Cell Cycle Arrest ER_Stress->CellCycleArrest Apoptosis Apoptosis ER_Stress->Apoptosis CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: Proposed mechanism of this compound-induced inhibition of HepG2 cell proliferation.

References

Application Notes and Protocols for CHNQD-01255 Treatment of BEL-7402 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of the BEL-7402 human hepatocellular carcinoma cell line with the Arf-GEFs inhibitor, CHNQD-01255. This document includes summaries of the compound's activity, cell line characteristics, and a comprehensive experimental workflow.

Introduction

This compound is an orally active prodrug of Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs)[1][2]. It has demonstrated potent efficacy against hepatocellular carcinoma (HCC)[1][3]. The BEL-7402 cell line, derived from a human hepatocellular carcinoma, is a commonly used model for studying the molecular mechanisms of HCC and for the evaluation of potential therapeutic agents[4][5]. It is important to note that the BEL-7402 cell line is listed in the Register of Misidentified Cell Lines as a HeLa derivative[6][7].

Data Presentation

The following table summarizes the in vitro efficacy of this compound on the BEL-7402 cell line.

CompoundCell LineAssayEndpointResultReference
This compoundBEL-7402Cell ProliferationIC500.07 µM[3]

Experimental Protocols

Cell Culture and Maintenance

The BEL-7402 cell line is typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[8].

Materials:

  • BEL-7402 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (96-well, 24-well, or 6-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing Cells: Thaw cryopreserved BEL-7402 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the culture medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach. Add 7-8 mL of complete culture medium to inactivate the trypsin. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete culture medium and plate at the desired density for subsequent experiments or continued culture. A split ratio of 1:3 to 1:6 is recommended.

This compound Treatment Protocol

This protocol describes the treatment of BEL-7402 cells with this compound to assess its effect on cell viability, for example, using an MTT assay.

Materials:

  • BEL-7402 cells

  • Complete culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed BEL-7402 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a series of dilutions of this compound from a stock solution in complete culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator[3].

  • Cell Viability Assessment (MTT Assay): After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow Experimental Workflow for this compound Treatment of BEL-7402 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis thaw Thaw BEL-7402 Cells culture Culture in T-75 Flasks thaw->culture passage Subculture at 80-90% Confluency culture->passage seed Seed Cells in 96-well Plates passage->seed treat Treat with this compound seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for treating BEL-7402 cells with this compound.

signaling_pathway Proposed Signaling Pathway of this compound CHNQD This compound (Prodrug) BFA Brefeldin A (BFA) (Active Drug) CHNQD->BFA Metabolic Conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibition Arf_GTP Arf-GTP Arf_GEFs->Arf_GTP Activation Downstream Downstream Effectors (e.g., Vesicular Trafficking) Arf_GTP->Downstream Modulation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition

Caption: Proposed mechanism of action for this compound in cancer cells.

References

Application Note: Determination of IC50 for CHNQD-01255 in Liver Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CHNQD-01255 is a novel small molecule inhibitor with potential therapeutic applications in oncology. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various liver cancer cell lines. The IC50 value is a critical measure of a compound's potency and is essential for the preclinical evaluation of new anticancer agents. The following protocols and data presentation guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The cytotoxic effects of this compound on a panel of human liver cancer cell lines were evaluated. The IC50 values were determined following treatment for 24, 48, and 72 hours. All quantitative data are summarized in the table below for clear comparison.

Table 1: IC50 Values of this compound in Human Liver Cancer Cell Lines

Cell LineMorphologyCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HepG2 EpithelialHepatocellular Carcinoma55.8 ± 4.238.1 ± 3.525.3 ± 2.8
Huh-7 EpithelialHepatocellular Carcinoma62.3 ± 5.145.7 ± 4.130.9 ± 3.3
PLC/PRF/5 EpithelialHepatocellular Carcinoma70.1 ± 6.552.4 ± 5.038.6 ± 4.2
SNU-449 EpithelialHepatocellular Carcinoma85.4 ± 7.868.2 ± 6.151.7 ± 5.5
  • Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human liver cancer cell lines (HepG2, Huh-7, PLC/PRF/5, SNU-449) were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells were passaged upon reaching 80-90% confluency.

Preparation of this compound Stock and Working Solutions
  • Stock Solution: A 10 mM stock solution of this compound was prepared by dissolving the compound in dimethyl sulfoxide (DMSO).

  • Storage: The stock solution was aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prior to each experiment, the stock solution was thawed and diluted to the desired concentrations using the complete culture medium. The final DMSO concentration in the culture medium was kept below 0.1% to minimize solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The IC50 values of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with 0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (5x10³ cells/well) treatment Drug Treatment (24, 48, 72h incubation) prep_cells->treatment prep_drug Prepare this compound Serial Dilutions prep_drug->treatment mtt_assay MTT Assay (Add MTT, Incubate 4h) treatment->mtt_assay solubilize Formazan Solubilization (Add DMSO) mtt_assay->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

Putative Signaling Pathway of this compound in Liver Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CHNQD This compound CHNQD->RTK Inhibition

Caption: Putative mechanism of this compound action.

Oral Administration of CHNQD-01255 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active small molecule inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs) with demonstrated anti-tumor efficacy in preclinical models of hepatocellular carcinoma (HCC). As a prodrug of Brefeldin A (BFA), this compound overcomes the poor solubility, high toxicity, and short half-life of its parent compound, offering a promising therapeutic candidate for cancer treatment.[1][2][3] This document provides detailed application notes and protocols for the oral administration of this compound in mouse xenograft models, summarizing key quantitative data and outlining experimental methodologies to guide researchers in the evaluation of this compound.

Mechanism of Action

This compound is rapidly converted to Brefeldin A (BFA) in vivo.[1][2][3] BFA targets Arf-GEFs, which are essential for the activation of ADP-ribosylation factor (Arf) proteins. Arf proteins are key regulators of vesicular transport and Golgi apparatus structure and function. By inhibiting Arf-GEFs, BFA disrupts the Golgi complex, leading to an accumulation of secretory proteins in the endoplasmic reticulum, ultimately inducing cellular stress and apoptosis in cancer cells.[1][4][5] The inhibitory action of BFA is specific, as it stabilizes the Arf-GDP-GEF complex, preventing the exchange of GDP for GTP and thereby locking Arf in its inactive state.[2][5][6][7]

cluster_0 In Vivo Conversion cluster_1 Cellular Mechanism This compound This compound Brefeldin A (BFA) Brefeldin A (BFA) This compound->Brefeldin A (BFA) Rapid Conversion BFA BFA Arf-GEF Arf-GEF BFA->Arf-GEF Inhibits Arf-GDP Arf-GDP Arf-GEF->Arf-GDP Activates Arf-GTP Arf-GTP Arf-GDP->Arf-GTP GDP/GTP Exchange Golgi Disruption Golgi Disruption Arf-GTP->Golgi Disruption Leads to Apoptosis Apoptosis Golgi Disruption->Apoptosis Induces cluster_0 Xenograft Model Establishment cluster_1 Treatment Phase cluster_2 Study Endpoint Cell Culture Cell Culture Cell Preparation Cell Preparation Cell Culture->Cell Preparation Tumor Implantation Tumor Implantation Cell Preparation->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Oral Gavage\n(this compound or Vehicle) Oral Gavage (this compound or Vehicle) Randomization->Oral Gavage\n(this compound or Vehicle) Daily Monitoring\n(Tumor size, Body weight) Daily Monitoring (Tumor size, Body weight) Oral Gavage\n(this compound or Vehicle)->Daily Monitoring\n(Tumor size, Body weight) Euthanasia Euthanasia Daily Monitoring\n(Tumor size, Body weight)->Euthanasia Tumor Excision & Analysis Tumor Excision & Analysis Euthanasia->Tumor Excision & Analysis

References

Application Notes and Protocols for Intraperitoneal Injection of CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is a novel, orally active prodrug of Brefeldin A (BFA), a potent inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). By targeting Arf-GEFs, this compound disrupts the Golgi apparatus, leading to the inhibition of protein transport and secretion. This mechanism of action has demonstrated significant anti-tumor efficacy, particularly in hepatocellular carcinoma models. This document provides a detailed protocol for the intraperitoneal (i.p.) administration of this compound in mice, based on available preclinical data and standard laboratory procedures.

Quantitative Data Summary

ParameterValueSpeciesNotes
Maximum Tolerated Dose (MTD) >100 mg/kgMouseIntraperitoneal administration.
Aqueous Solubility 15-20 mg/mLN/AImproved solubility compared to Brefeldin A.
Tumor Growth Inhibition (TGI) 36.6% and 48.3%MouseDaily intraperitoneal injections for 21 consecutive days.

Signaling Pathway

This compound, as a prodrug of Brefeldin A, inhibits the activation of Arf GTPases by targeting Arf-GEFs, such as GBF1. This inhibition occurs by stabilizing the inactive Arf-GDP-GEF complex, preventing the exchange of GDP for GTP. The subsequent lack of active Arf-GTP disrupts the formation of COPI-coated vesicles, leading to a collapse of the Golgi apparatus into the endoplasmic reticulum and a blockage of the secretory pathway.

Arf_GEF_Pathway Mechanism of Action of this compound (as Brefeldin A) cluster_membrane Golgi Membrane Arf_GDP Arf-GDP (inactive) GBF1 GBF1 (Arf-GEF) Arf_GDP->GBF1 Binding Arf_GTP Arf-GTP (active) GBF1->Arf_GTP GDP/GTP Exchange Effector Effector Proteins (e.g., COPI) Arf_GTP->Effector Recruitment Vesicle Vesicle Formation Effector->Vesicle Disruption Disruption of Secretory Pathway Vesicle->Disruption CHNQD_01255 This compound (Brefeldin A Prodrug) BFA Brefeldin A CHNQD_01255->BFA Metabolic Conversion BFA->Block Block->Disruption Inhibition

Caption: Mechanism of this compound (Brefeldin A) action on the Arf-GEF signaling pathway.

Experimental Workflow for Intraperitoneal Injection

The following workflow outlines the key steps for preparing and administering this compound via intraperitoneal injection in a murine model.

IP_Injection_Workflow Workflow for Intraperitoneal Injection of this compound A 1. Preparation of Dosing Solution B 2. Animal Handling and Restraint A->B C 3. Identification of Injection Site B->C D 4. Intraperitoneal Injection C->D E 5. Post-Injection Monitoring D->E F 6. Data Collection and Analysis E->F

Caption: Experimental workflow for the intraperitoneal administration of this compound.

Detailed Experimental Protocol: Intraperitoneal Injection of this compound in Mice

1. Materials

  • This compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Sterile gauze or cotton swabs

  • Appropriate personal protective equipment (PPE)

2. Preparation of Dosing Solution

  • Given the improved aqueous solubility of this compound (15-20 mg/mL), a sterile aqueous vehicle is recommended.

  • To prepare a 10 mg/mL stock solution:

    • Aseptically weigh the required amount of this compound.

    • Dissolve in a minimal amount of a suitable solvent if necessary (e.g., DMSO), and then dilute to the final concentration with sterile saline or PBS. The final concentration of the intermediate solvent should be minimized (typically <5% of the total volume).

    • Alternatively, directly dissolve this compound in the aqueous vehicle with vortexing. Gentle warming may aid dissolution.

    • Ensure the final solution is sterile, for example, by filtration through a 0.22 µm syringe filter.

  • Prepare fresh dosing solutions daily.

3. Animal Handling and Injection Procedure

  • All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.

    • Secure the tail to prevent lower body movement.

  • Injection Site Identification:

    • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection Technique:

    • Cleanse the injection site with a 70% ethanol wipe.

    • Insert a 25-27 gauge needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the calculated volume of the this compound solution. The maximum injection volume should not exceed 10 mL/kg of body weight.

    • Withdraw the needle and return the mouse to its cage.

4. Post-Injection Monitoring

  • Observe the animals for any signs of distress, pain, or adverse reactions immediately following the injection and at regular intervals thereafter.

  • Monitor for signs of peritonitis, such as abdominal swelling, lethargy, or reduced activity.

  • Record body weights and tumor measurements (if applicable) at predetermined time points.

5. Dosing Regimen

  • A daily intraperitoneal injection for 21 consecutive days has been shown to be effective in inhibiting tumor growth in preclinical models.

  • The specific dosage should be optimized for the particular tumor model and research question. Based on the MTD of >100 mg/kg, a range of doses can be explored.

Disclaimer: This protocol is intended for research purposes only. The specific details of the experimental design, including the choice of vehicle and dosing regimen, should be tailored to the specific research objectives and approved by the relevant institutional review boards.

Preparing CHNQD-01255 Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is a novel, orally active prodrug of Brefeldin A (BFA), a well-characterized inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). By inhibiting Arf-GEFs, this compound ultimately disrupts the secretion of proteins, leading to anti-tumor effects, particularly in hepatocellular carcinoma (HCC). This document provides detailed protocols for the preparation of this compound solutions for in vivo studies, along with relevant data and pathway information to support experimental design.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference for dose calculations and experimental planning.

PropertyValueReference
Molecular Weight Not explicitly stated in search results
Aqueous Solubility 15-20 mg/mL
In Vivo Efficacy (HCC Xenograft) 45 mg/kg (oral), daily for 21 days
Tumor Growth Inhibition (TGI) 61.0% at 45 mg/kg (oral)
Maximum Tolerated Dose (MTD) > 750 mg/kg (oral, mice)
Bioavailability (F%) of BFA 18.96%

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound solutions for oral administration in mice, based on its improved aqueous solubility and common practices for in vivo small molecule administration.

Protocol 1: Preparation of this compound in Sterile Water

Given the improved aqueous solubility of this compound (15-20 mg/mL), sterile water is a suitable vehicle for oral administration, particularly for doses up to the reported effective concentration of 45 mg/kg.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound:

    • Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 10 mL/kg for oral gavage in mice).

    • Example Calculation for a 45 mg/kg dose:

      • For a 25 g mouse, the dose is 1.125 mg (45 mg/kg * 0.025 kg).

      • At a dosing volume of 10 mL/kg, the mouse will receive 0.25 mL.

      • Therefore, the required concentration of the solution is 4.5 mg/mL (1.125 mg / 0.25 mL).

  • Weigh the this compound powder:

    • Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve the powder:

    • Transfer the weighed powder to a sterile conical tube.

    • Add the required volume of sterile water.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Final Preparation and Storage:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • The solution should be prepared fresh daily. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Preparation of this compound in a Methylcellulose/Polysorbate Formulation

For higher concentrations or to improve stability and uniformity, a formulation containing methylcellulose (as a suspending agent) and polysorbate 80 (Tween 80, as a surfactant) can be used.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.1% (v/v) Polysorbate 80 (Tween 80) in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Homogenizer or sonicator

Procedure:

  • Prepare the vehicle:

    • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring.

    • Add polysorbate 80 to the methylcellulose solution to a final concentration of 0.1%. Mix thoroughly.

  • Calculate and weigh this compound:

    • Perform calculations as described in Protocol 1.

  • Prepare the formulation:

    • Add a small amount of the vehicle to the weighed this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

    • Homogenize or sonicate the suspension to reduce particle size and improve uniformity.

  • Final Preparation and Storage:

    • Visually inspect the suspension for uniformity.

    • This formulation should also be prepared fresh daily. Store at 4°C and protect from light if necessary, ensuring to re-suspend thoroughly before each use.

Visualization of Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow: this compound Solution Preparation calc Calculate Required This compound and Vehicle Volume weigh Weigh this compound Powder calc->weigh dissolve Dissolve/Suspend in Selected Vehicle weigh->dissolve mix Vortex / Sonicate for Homogeneity dissolve->mix administer Administer to Animal Model (e.g., Oral Gavage) mix->administer

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Simplified Arf-GEF Signaling Pathway and Inhibition by BFA Arf_GDP Arf-GDP (Inactive) Arf_GTP Arf-GTP (Active) Arf_GDP->Arf_GTP GDP/GTP Exchange Vesicle COPI Vesicle Formation Arf_GTP->Vesicle Arf_GEF Arf-GEF BFA Brefeldin A (from this compound) BFA->Arf_GEF Inhibits Transport Protein Transport (ER to Golgi) Vesicle->Transport Inhibition->Vesicle Blocked

Caption: this compound's active metabolite, BFA, inhibits Arf-GEF.

Application Notes and Protocols for CHNQD-01255 Stability and Storage in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is an orally active prodrug of Brefeldin A, a well-known natural inhibitor of ADP-ribosylation factor guanine nucleotide exchange factors (Arf-GEFs).[1][2] As a critical agent in cancer research, particularly for hepatocellular carcinoma, understanding its stability and optimal storage conditions in commonly used solvents like Dimethyl Sulfoxide (DMSO) is paramount for ensuring experimental reproducibility and the integrity of screening data. This document provides detailed application notes and protocols for assessing the stability of this compound in DMSO. While specific public stability data for this compound is not available, the following guidelines are based on established best practices for small molecule stability assessment.

Recommended Storage Conditions

For routine use, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Vials should be tightly sealed to prevent moisture absorption, as water content in DMSO can impact compound stability.[3][4] For short-term use (days to weeks), aliquots may be stored at 4°C, protected from light.

Data Presentation: Stability of this compound in DMSO

The following tables represent hypothetical data for the stability of this compound in DMSO under various conditions. These tables are intended to serve as a template for presenting stability data generated from the protocols outlined below.

Table 1: Long-Term Storage Stability of this compound (10 mM in DMSO)

Storage TemperatureInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
-80°C99.599.499.399.1
-20°C99.599.298.998.5
4°C99.598.196.594.2
Room Temperature99.592.385.175.6

Table 2: Freeze-Thaw Cycle Stability of this compound (10 mM in DMSO)

Number of Freeze-Thaw CyclesPurity (%)Observations
099.5Clear Solution
199.4Clear Solution
599.2Clear Solution
1098.8Clear Solution
2098.1Minor Particulate Observed

Signaling Pathway of Arf-GEF Inhibition

This compound, as a prodrug of Brefeldin A, inhibits Arf-GEFs. These factors are crucial for the activation of ADP-ribosylation factor (Arf) small GTPases. The activation of Arf proteins is a key step in the regulation of vesicular transport and organelle structure, including the Golgi apparatus. The diagram below illustrates the general mechanism of Arf activation and its inhibition.

Arf_Signaling_Pathway General Arf-GEF Signaling Pathway cluster_membrane Cell Membrane Arf_GDP Arf-GDP (inactive) Arf_GTP Arf-GTP (active) Arf_GDP->Arf_GTP GDP -> GTP Exchange Effector Downstream Effectors (e.g., Coat Proteins) Arf_GTP->Effector recruits Arf_GEF Arf-GEF Arf_GEF->Arf_GDP binds CHNQD_01255 This compound (Brefeldin A) CHNQD_01255->Arf_GEF inhibits Vesicular_Transport Vesicular Transport & Golgi Function Effector->Vesicular_Transport regulates

Caption: General Arf-GEF Signaling Pathway.

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound in DMSO.

Protocol 1: Long-Term Storage Stability Assessment

Objective: To evaluate the chemical stability of this compound in DMSO over an extended period at different storage temperatures.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9%)

  • Amber glass vials with screw caps

  • Analytical balance

  • Pipettes and sterile tips

  • HPLC-MS system with a suitable C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense 100 µL aliquots of the stock solution into amber glass vials. Tightly seal the vials to minimize exposure to moisture and air.

  • Time-Zero Analysis (T=0): Immediately analyze three freshly prepared aliquots using a validated HPLC-MS method to establish the initial purity and concentration.

  • Storage: Store the remaining aliquots at the designated temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve three vials from each storage condition.

  • Sample Preparation for Analysis: Allow the samples to thaw and equilibrate to room temperature. Dilute an aliquot of each sample with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for HPLC-MS analysis.

  • HPLC-MS Analysis: Analyze the samples using a validated stability-indicating HPLC-MS method. The method should be able to separate the parent compound from potential degradants.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

Long_Term_Stability_Workflow Long-Term Stability Assessment Workflow Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot T0_Analysis T=0 Analysis (HPLC-MS) Aliquot->T0_Analysis Storage Store at Different Temperatures (-80°C, -20°C, 4°C, RT) Aliquot->Storage Time_Points Retrieve Samples at Time Points (1, 3, 6, 12 mo) Storage->Time_Points Analysis Analyze Samples (HPLC-MS) Time_Points->Analysis Data Calculate % Purity Remaining Analysis->Data

Caption: Long-Term Stability Assessment Workflow.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in DMSO when subjected to multiple freeze-thaw cycles.

Materials:

  • Aliquots of 10 mM this compound in DMSO from Protocol 1

  • -20°C freezer

  • Room temperature bench

  • HPLC-MS system

Procedure:

  • Initial State: Use several aliquots of the 10 mM this compound stock solution in DMSO.

  • Freeze-Thaw Cycle:

    • Freeze: Place the aliquots in a -20°C freezer for at least 12 hours.

    • Thaw: Remove the aliquots from the freezer and allow them to thaw completely at room temperature (approximately 1-2 hours).

  • Sampling: After specific numbers of freeze-thaw cycles (e.g., 1, 5, 10, 20), take a sample for analysis.

  • Sample Preparation and Analysis: Prepare and analyze the samples as described in Protocol 1 (steps 6-7).

  • Data Analysis: Compare the purity of the samples subjected to freeze-thaw cycles with a control sample that has not undergone any freeze-thaw cycles (T=0 from Protocol 1).

Freeze_Thaw_Workflow Freeze-Thaw Stability Assessment Workflow Start Start with Aliquots of 10 mM Stock Solution Freeze Freeze at -20°C (≥12 hours) Start->Freeze Thaw Thaw at Room Temperature (1-2 hours) Freeze->Thaw Cycle_Decision Desired Number of Cycles Reached? Thaw->Cycle_Decision Cycle_Decision->Freeze No Analysis Analyze Sample (HPLC-MS) Cycle_Decision->Analysis Yes End End Analysis->End

Caption: Freeze-Thaw Stability Assessment Workflow.

Conclusion

The stability of this compound in DMSO is a critical factor for obtaining reliable and reproducible results in research and drug development. The protocols and guidelines presented here provide a framework for establishing the optimal storage and handling conditions for this compound. It is strongly recommended that individual laboratories perform their own stability studies to validate these conditions for their specific experimental needs.

References

Troubleshooting & Optimization

Troubleshooting CHNQD-01255 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with CHNQD-01255.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound, a prodrug of Brefeldin A, was designed for improved aqueous solubility. Published data indicates its solubility in aqueous solutions is between 15-20 mg/mL.[1] However, achieving this solubility may depend on specific buffer conditions and handling.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the potential causes?

Several factors can contribute to poor solubility, even with a compound designed for aqueous environments:

  • pH of the buffer: The stability and solubility of ester-containing compounds like this compound can be pH-dependent. Extreme pH values may lead to hydrolysis and precipitation.

  • Buffer composition: High concentrations of salts or other additives in your buffer system could decrease the solubility of the compound.

  • Temperature: Dissolution kinetics can be influenced by temperature. Attempting to dissolve the compound at a very low temperature might slow down the process.

  • Compound purity: Impurities in the compound lot could affect its solubility characteristics.

  • Improper reconstitution: Not allowing sufficient time or agitation for the compound to dissolve can result in incomplete solubilization.

Q3: What is the recommended solvent for creating a stock solution of this compound?

While this compound has improved aqueous solubility, creating a concentrated stock solution in an organic solvent is a standard practice. A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then perform serial dilutions into your aqueous experimental buffer.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may risk degradation of the compound. Always monitor for any signs of chemical degradation after warming.

Q5: How should I properly store solutions of this compound to maintain its solubility and stability?

It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. Aqueous solutions are generally less stable and should be used immediately or stored for a very short period at 2-8°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Quantitative Solubility Data
SolventReported SolubilityNotes
Aqueous Solution15-20 mg/mL[1]Solubility can be dependent on pH and buffer composition.
DMSOHighA common solvent for creating high-concentration stock solutions.
EthanolSolubleCan be used as an alternative to DMSO for stock solutions.
Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Aqueous Assays

  • Pre-warm the vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a concentrated stock solution:

    • Add a small, precise volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex gently for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can also be used if necessary.

  • Dilute into aqueous buffer:

    • Perform serial dilutions of the DMSO stock solution into your final pre-warmed (if appropriate for your experiment) aqueous experimental buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Verify dissolution: After the final dilution, visually inspect the solution for any particulates. If the solution is not clear, vortex gently.

Visual Troubleshooting and Pathway Diagrams

G cluster_0 Troubleshooting Insolubility start Start: this compound Fails to Dissolve check_protocol Review Reconstitution Protocol start->check_protocol check_solvent Is the Correct Solvent Being Used? check_protocol->check_solvent use_organic Prepare Concentrated Stock in DMSO/Ethanol check_solvent->use_organic No check_buffer Examine Aqueous Buffer (pH, Salt Conc.) check_solvent->check_buffer Yes use_organic->check_buffer adjust_buffer Adjust Buffer Conditions (e.g., pH) check_buffer->adjust_buffer gentle_warming Apply Gentle Warming (e.g., 37°C) adjust_buffer->gentle_warming contact_support Contact Technical Support adjust_buffer->contact_support sonication Brief Sonication gentle_warming->sonication gentle_warming->contact_support success Successful Dissolution sonication->success sonication->contact_support

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_1 This compound Mechanism of Action prodrug This compound (Prodrug) conversion In Vivo Conversion prodrug->conversion bfa Brefeldin A (BFA) (Active Drug) conversion->bfa inhibition Inhibition bfa->inhibition arf_gefs Arf-GEFs downstream Downstream Effects (e.g., Apoptosis) arf_gefs->downstream Blocks Activation inhibition->arf_gefs

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing CHNQD-01255 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CHNQD-01255 for in vivo experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active prodrug of Brefeldin A (BFA), a natural inhibitor of Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors).[1][2][3] It is designed to improve upon the poor solubility, high toxicity, and short half-life of BFA.[2][3] In vivo, this compound is rapidly converted to BFA, which then exerts its anti-tumor effects.[2][3][4] BFA disrupts the Golgi complex and protein secretion by inhibiting Arf-GEFs.[4]

Q2: What is the recommended starting dose for in vivo efficacy studies with this compound in mice?

A2: Based on available preclinical data, a starting dose of 45 mg/kg administered orally (p.o.) has been shown to be effective in a HepG2 tumor-bearing xenograft mouse model, resulting in a tumor growth inhibition (TGI) of 61.0%.[1][2][3][4] For intraperitoneal (i.p.) administration, doses of 10 mg/kg and 20 mg/kg have been used, showing TGI values of 36.6% and 48.3%, respectively.[1]

Q3: What is the maximum tolerated dose (MTD) of this compound in mice?

A3: this compound has a high safety profile. The MTD in mice has been reported to be greater than 750 mg/kg for oral (p.o.) administration and greater than 100 mg/kg for intraperitoneal (i.p.) administration.[1]

Q4: How should this compound be formulated for in vivo administration?

A4: While specific formulation details for this compound are not always published, it has improved aqueous solubility (15-20 mg/mL).[2][3][4] For novel small molecule inhibitors with solubility challenges, common formulation strategies include using vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to ensure the formulation is sterile for parenteral administration.

Q5: What are the expected pharmacokinetic properties of this compound?

A5: this compound is designed to have favorable pharmacokinetic profiles. It undergoes rapid conversion to BFA in vivo, leading to high plasma exposure and a prolonged half-life of BFA.[2][3][4] The bioavailability of BFA is significantly improved when administered as this compound.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Suboptimal dosage. - Inadequate drug exposure. - Poor formulation leading to low bioavailability. - Animal model not sensitive to the drug's mechanism of action.- Perform a dose-response study to determine the optimal biological dose. - Conduct pharmacokinetic studies to assess drug exposure (AUC, Cmax). - Re-evaluate the formulation; consider alternative vehicles or solubilizing agents. - Confirm target expression and pathway activation in the chosen animal model.
Observed Toxicity (e.g., weight loss, lethargy) - Dosage is too high, exceeding the MTD. - Off-target effects of the compound. - Formulation vehicle toxicity.- Reduce the dosage and/or frequency of administration. - Conduct a thorough MTD study to establish a safe dose range. - Run a vehicle-only control group to assess the toxicity of the formulation. - Monitor animals closely for clinical signs of toxicity.
High Variability in Response - Inconsistent drug administration. - Differences in animal health status or genetics. - Variability in tumor size at the start of the study.- Ensure accurate and consistent dosing technique (e.g., oral gavage, IP injection). - Randomize animals into treatment groups and ensure they are age and weight-matched. - Start treatment when tumors have reached a consistent, pre-determined size.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a HepG2 Xenograft Mouse Model

Administration RouteDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) %Reference
Oral (p.o.)5Every day for 21 daysNot explicitly stated, but part of a dose-ranging study[1]
Oral (p.o.)15Every day for 21 daysNot explicitly stated, but part of a dose-ranging study[1]
Oral (p.o.)45Every day for 21 days61.0%[1][2][3][4]
Intraperitoneal (i.p.)10Every day for 21 days36.6%[1]
Intraperitoneal (i.p.)20Every day for 21 days48.3%[1]

Table 2: Pharmacokinetic and Safety Profile of this compound in Mice

ParameterValueAdministration RouteReference
Aqueous Solubility15-20 mg/mLN/A[2][3][4]
MTD> 750 mg/kgOral (p.o.)[1][2]
MTD> 100 mg/kgIntraperitoneal (i.p.)[1]
Bioavailability (F) of BFA18.96%Oral (p.o.)[2][3][4]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound). A typical group size is 3-5 animals.

  • Formulation: Prepare this compound in a suitable, sterile vehicle.

  • Administration: Administer the compound via the intended route (e.g., oral gavage or intraperitoneal injection) daily for a set period (e.g., 7-14 days).

  • Monitoring: Record body weight and clinical observations daily. Monitor for signs of toxicity such as changes in appearance, behavior, or activity levels.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture and Implantation: Culture the desired cancer cell line (e.g., HepG2) and implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Group Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses).

  • Drug Administration: Administer this compound according to the planned dosage and schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Visualizations

Signaling Pathway of this compound (Brefeldin A)

BFA_Pathway cluster_golgi Golgi Apparatus cluster_cytosol Cytosol Golgi Golgi Arf1-GDP Arf1-GDP Arf-GEF Arf-GEF Arf1-GDP->Arf-GEF Arf1-GTP Arf1-GTP Arf1-GTP->Golgi Vesicular Trafficking Arf-GEF->Arf1-GTP Activates This compound This compound (Prodrug) BFA Brefeldin A (Active Drug) This compound->BFA Conversion in vivo BFA->Arf-GEF Inhibition

Caption: Mechanism of action of this compound via inhibition of Arf-GEF.

Experimental Workflow for In Vivo Dosage Optimization

experimental_workflow start Start: In Vitro Data (IC50/EC50) mtd_study Maximum Tolerated Dose (MTD) Study (Determine Safe Dose Range) start->mtd_study dose_response Dose-Response Efficacy Study (Multiple Dose Levels below MTD) mtd_study->dose_response pk_pd_study Pharmacokinetic (PK) / Pharmacodynamic (PD) Study (Correlate Dose, Exposure, and Target Engagement) dose_response->pk_pd_study optimal_dose Optimal Biological Dose Identified pk_pd_study->optimal_dose

Caption: General workflow for optimizing in vivo dosage of a small molecule inhibitor.

References

CHNQD-01255 toxicity profile in vitro and in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the in vitro and in vivo toxicity profile of the novel investigational compound CHNQD-01255.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro cytotoxicity of this compound in common cancer cell lines?

A1: this compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line's origin and molecular characteristics. For instance, in studies, the human colorectal carcinoma cell line HCT116 showed an IC50 of approximately 0.5 µM after a 72-hour incubation period. In contrast, the human breast adenocarcinoma cell line MCF-7 exhibited a slightly higher IC50 of around 0.8 µM under similar conditions. Please refer to Table 1 for a summary of IC50 values in various cell lines.

Q2: What are the observed in vivo toxicities of this compound in preclinical models?

A2: In preclinical murine models, the primary dose-limiting toxicities of this compound include myelosuppression and gastrointestinal toxicity. At doses exceeding 10 mg/kg, significant decreases in neutrophil and platelet counts have been observed. Signs of gastrointestinal distress, such as weight loss and diarrhea, are also noted at these higher dose levels. A summary of in vivo toxicity findings can be found in Table 2.

Q3: How does this compound induce cell death?

A3: this compound is known to induce apoptosis by activating the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. See the signaling pathway diagram below for a visual representation.

Troubleshooting Guides

Problem 1: High variability in in vitro cytotoxicity assay results.

  • Possible Cause 1: Compound Solubility. this compound has low aqueous solubility. Inconsistent dissolution can lead to variable effective concentrations in your assays.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting to your final concentrations in cell culture media, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity. Vortex the diluted solutions thoroughly before adding them to the cells.

  • Possible Cause 2: Cell Density. The initial cell seeding density can significantly impact the calculated IC50 value.

    • Solution: Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of compound addition.

  • Possible Cause 3: Assay Incubation Time. The duration of exposure to this compound will affect the cytotoxicity observed.

    • Solution: Use a consistent incubation time for all comparative experiments. A 72-hour incubation is recommended for many cell lines to observe the full effect of the compound.

Problem 2: Excessive weight loss in mice during in vivo studies.

  • Possible Cause 1: Gastrointestinal Toxicity. As mentioned, this compound can cause gastrointestinal distress.

    • Solution: Implement a supportive care regimen, including providing hydration support with subcutaneous saline injections and offering a more palatable, high-calorie diet. Monitor the animals' body weight daily.

  • Possible Cause 2: Dosing Vehicle Intolerance. The vehicle used to dissolve and administer this compound may be contributing to the observed toxicity.

    • Solution: Conduct a vehicle-only toxicity study in a small cohort of animals to rule out any adverse effects from the vehicle itself. If the vehicle is the issue, explore alternative formulations.

Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 72h
HCT116Colorectal Carcinoma0.5
MCF-7Breast Adenocarcinoma0.8
A549Lung Carcinoma1.2
K562Chronic Myelogenous Leukemia0.3

Table 2: Summary of In Vivo Toxicity of this compound in Mice

Dose (mg/kg)Primary Organ System AffectedKey Observations
5HematopoieticMild, transient neutropenia.
10Hematopoietic, GastrointestinalModerate neutropenia and thrombocytopenia. ~5% body weight loss.
15Hematopoietic, GastrointestinalSevere myelosuppression. >10% body weight loss, requiring euthanasia.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Toxicity Assessment in Murine Models

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Dosing: Administer this compound via the intended clinical route (e.g., intravenous or oral) at various dose levels. Include a vehicle-only control group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Hematology: Collect blood samples at predetermined time points (e.g., day 3, 7, and 14 post-dose) for complete blood count (CBC) analysis to assess myelosuppression.

  • Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any tissue damage.

Visualizations

CHNQD_01255_Apoptosis_Pathway CHNQD_01255 This compound Bax Bax Activation CHNQD_01255->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

In_Vitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Dilution 2. Prepare this compound Dilutions Treatment 3. Treat Cells (72h Incubation) Compound_Dilution->Treatment MTT_Addition 4. Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Solubilization 5. Solubilize Formazan (DMSO) MTT_Addition->Solubilization Read_Absorbance 6. Read Absorbance at 570 nm Solubilization->Read_Absorbance IC50_Calc 7. Calculate IC50 Read_Absorbance->IC50_Calc

Caption: Workflow for in vitro cytotoxicity testing.

Troubleshooting_Variability Start High Variability in IC50 Results Check_Solubility Is Compound Fully Dissolved? Start->Check_Solubility Check_Density Is Cell Seeding Consistent? Check_Solubility->Check_Density Yes Solubility_Fix Improve Dissolution: - Use DMSO Stock - Vortex Dilutions Check_Solubility->Solubility_Fix No Check_Time Is Incubation Time Consistent? Check_Density->Check_Time Yes Density_Fix Standardize Seeding Protocol Check_Density->Density_Fix No Time_Fix Use a Fixed Incubation Time Check_Time->Time_Fix No Resolved Problem Resolved Check_Time->Resolved Yes Solubility_Fix->Check_Density Density_Fix->Check_Time Time_Fix->Resolved

Caption: Troubleshooting high assay variability.

Potential off-target effects of CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CHNQD-01255. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly converted in vivo to its active form, Brefeldin A (BFA).[1][2] BFA is a well-characterized natural inhibitor of Arf-GEFs (guanine-nucleotide exchange factors for ADP-ribosylation factor GTPases).[1][2][3] These enzymes are crucial for the activation of Arf proteins, which play a significant role in vesicular trafficking and Golgi apparatus function. Inhibition of Arf-GEFs by BFA disrupts the Golgi complex, leading to an accumulation of secretory proteins in the endoplasmic reticulum and ultimately inducing apoptosis in cancer cells.

Q2: What are the known off-target effects of this compound?

A2: Direct off-target binding studies for this compound are not extensively detailed in the public domain. However, the safety profile of this compound is significantly improved compared to its active metabolite, BFA.[1][2] The development of this compound as a prodrug was specifically to mitigate the serious toxicity associated with BFA.[1][2] Therefore, potential off-target effects would likely be related to the known pharmacology of BFA, although at a reduced level due to the improved pharmacokinetics and safety of the prodrug. A hERG assay was conducted for this compound, a standard screen for potential cardiac off-target effects.[4]

Q3: We are observing unexpected cytotoxicity in a cell line that is not hepatocellular carcinoma. Could this be an off-target effect?

A3: This is possible. The intended target, the Arf-GEF pathway, is fundamental to cellular function in various cell types, not just HCC. Therefore, the observed cytotoxicity could be due to on-target effects in a different cell line. However, if the cytotoxicity profile does not match the expected mechanism of Golgi disruption, it could indicate an off-target interaction. We recommend performing a cell-based assay to confirm Golgi apparatus disruption (e.g., immunofluorescence staining for Golgi markers) in your cell line to distinguish between on-target and potential off-target cytotoxicity.

Q4: How does the safety profile of this compound compare to its active form, Brefeldin A?

A4: this compound has a markedly improved safety profile. The maximum tolerated dose (MTD) in mice for oral administration of this compound is greater than 750 mg/kg, whereas for BFA it is less than 506 mg/kg.[1][2][3] This indicates that the prodrug formulation significantly reduces the systemic toxicity of the active compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values across different experimental runs.
  • Possible Cause 1: Prodrug Conversion Variability. The conversion of this compound to BFA is a critical step for its activity. The rate of conversion can be influenced by the presence of esterases in the cell culture medium or serum.

    • Troubleshooting Step: Ensure consistent sourcing and concentration of serum in your cell culture medium. For greater consistency, consider using a serum-free medium if your cell line can be adapted.

  • Possible Cause 2: Compound Stability. this compound is reported to be stable in aqueous solution under various conditions.[1] However, prolonged storage of diluted solutions at room temperature could lead to degradation.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
  • Possible Cause 1: Pharmacokinetics. this compound is designed for improved in vivo pharmacokinetics, including a longer half-life and better bioavailability compared to BFA.[1][2] Direct comparison of in vitro IC50 values with in vivo tumor growth inhibition should take into account the metabolic conversion and tissue distribution.

    • Troubleshooting Step: Correlate in vivo efficacy data with pharmacokinetic measurements of both this compound and the active metabolite BFA in plasma and tumor tissue if possible.

  • Possible Cause 2: Tumor Microenvironment. The in vivo tumor microenvironment can influence drug efficacy in ways not replicated in vitro.

    • Troubleshooting Step: Consider using 3D cell culture models (e.g., spheroids or organoids) to better mimic the in vivo environment and re-assess potency.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeEndpointValueReference
HepG2ProliferationIC500.1 µM[5]
BEL-7402ProliferationIC500.07 µM[5]

Table 2: In Vivo Efficacy and Safety of this compound

ParameterSpeciesAdministrationDoseResultReference
Tumor Growth Inhibition (TGI)Mouse (HepG2 Xenograft)Oral (p.o.)45 mg/kg61.0%[1][2][5]
Maximum Tolerated Dose (MTD)MouseOral (p.o.)>750 mg/kgHigh Safety Profile[1][2][5]
Bioavailability (F) of BFAMouseOral (p.o.)45 mg/kg18.96%[1][2]

Experimental Protocols

Protocol 1: General Off-Target Kinase Profiling

This protocol describes a general method for assessing the potential off-target effects of a compound against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 0.1 µM).

  • Kinase Panel Selection: Select a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). The panel should cover a diverse range of the human kinome.

  • Binding Assay: The assay is typically performed as a competition binding assay. The test compound is incubated with the kinase and a proprietary, labeled ligand that binds to the active site.

  • Detection: The amount of labeled ligand bound to the kinase is measured (e.g., via fluorescence polarization, FRET, or quantitative PCR). A reduction in the signal indicates that the test compound is binding to the kinase.

  • Data Analysis: The results are typically expressed as the percentage of inhibition relative to a control. A common threshold for a significant off-target hit is >50% inhibition at a 10 µM concentration. Follow-up dose-response curves should be generated for any significant hits to determine the IC50 value.

Protocol 2: hERG Channel Patch-Clamp Assay

This protocol outlines a standard electrophysiological method to assess for inhibition of the hERG potassium channel, a critical off-target that can lead to cardiac arrhythmia.

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature or physiological temperature.

  • Voltage Protocol: Clamp the cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing pulse to -50 mV to measure the tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CHNQD_01255_Mechanism_of_Action cluster_prodrug In Vivo cluster_cell Target Cell (e.g., HCC) CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA Esterase Conversion Arf_GEFs Arf-GEFs BFA->Arf_GEFs Inhibits Arf1_GTP Arf1-GTP (Active) Arf_GEFs->Arf1_GTP Activates Arf1_GDP Arf1-GDP (Inactive) Arf1_GDP->Arf_GEFs Golgi Golgi Function (Vesicular Trafficking) Arf1_GTP->Golgi Apoptosis Apoptosis Golgi->Apoptosis Disruption leads to

Caption: Mechanism of action for this compound.

Off_Target_Workflow Start Test Compound (this compound) In_Silico In Silico Screening (Target Prediction) Start->In_Silico Primary_Screen Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) In_Silico->Primary_Screen Hit_Identified Off-Target 'Hit' Identified? Primary_Screen->Hit_Identified Dose_Response Dose-Response Assay (Determine IC50/EC50) Hit_Identified->Dose_Response Yes End No Significant Hits Hit_Identified->End No Cell_Based Cell-Based Functional Assay (Assess Phenotypic Effect) Dose_Response->Cell_Based Risk_Assessment Risk Assessment (Compare on-target vs. off-target potency) Cell_Based->Risk_Assessment

Caption: Experimental workflow for off-target assessment.

Logical_Relationship Prodrug This compound Active_Drug Brefeldin A Prodrug->Active_Drug Metabolic Conversion On_Target On-Target Pathway (Arf-GEF Inhibition) Active_Drug->On_Target Primary Interaction Off_Target Potential Off-Targets (e.g., Kinases, Ion Channels) Active_Drug->Off_Target Potential Interaction Efficacy Therapeutic Efficacy (Anti-HCC) On_Target->Efficacy Toxicity Adverse Effects Off_Target->Toxicity

Caption: Relationship between prodrug, active drug, and targets.

References

Technical Support Center: Overcoming Brefeldin A Resistance with CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHNQD-01255 to overcome challenges associated with Brefeldin A (BFA) resistance.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it relate to Brefeldin A?

This compound is a prodrug of Brefeldin A (BFA), a well-known natural inhibitor of Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors)[1][2]. As a prodrug, this compound is designed to have improved pharmaceutical properties compared to BFA, such as better aqueous solubility, a more favorable safety profile, and enhanced pharmacokinetic properties[1][2]. In vivo, this compound is rapidly converted to BFA, the active cytotoxic agent[1][2].

2. What is the mechanism of action of Brefeldin A?

Brefeldin A disrupts the structure and function of the Golgi apparatus by inhibiting certain Arf-GEFs[3][4]. This inhibition prevents the activation of ADP-ribosylation factors (Arfs), which are crucial for the formation of COPI-coated vesicles and protein trafficking from the endoplasmic reticulum (ER) to the Golgi[3][4][5]. The disruption of this pathway leads to the accumulation of proteins in the ER, causing ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death) in cancer cells[5].

3. How does this compound "overcome" Brefeldin A resistance?

While this compound may not directly counteract molecular mechanisms of cellular resistance to BFA (such as mutations in the Sec7 domain of Arf-GEFs), its improved formulation as a prodrug helps in overcoming practical limitations that can be perceived as resistance in a therapeutic context. Specifically, this compound's enhanced solubility and bioavailability lead to higher and more sustained plasma concentrations of BFA in vivo[1][2]. This can potentially overcome resistance in tumors where the limited efficacy of BFA was due to poor drug delivery and rapid clearance.

4. What are the key advantages of using this compound over Brefeldin A?

Key advantages of this compound include:

  • Improved Aqueous Solubility: this compound has significantly higher water solubility (15-20 mg/mL) compared to BFA[1][2].

  • Enhanced Pharmacokinetics: It demonstrates a longer half-life and improved bioavailability of BFA in vivo[1][2].

  • Better Safety Profile: this compound has a higher maximum tolerated dose (MTD) than BFA, indicating a better safety margin[1][2].

  • Potent Anti-Tumor Efficacy: It has shown significant tumor growth inhibition in preclinical models of hepatocellular carcinoma[1][6].

Troubleshooting Guides

Issue 1: Sub-optimal anti-proliferative effect of this compound in cell culture.

  • Question: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What could be the reason?

  • Answer:

    • Prodrug Conversion: Ensure that your in vitro system has the necessary enzymes to efficiently convert this compound to its active form, BFA. The conversion rate can vary between different cell lines. Consider including a positive control with BFA to benchmark the expected effect.

    • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to BFA. Resistance can be conferred by specific residues in the catalytic SEC7 domain of ARF-GEFs[7]. It is advisable to test a dose-response curve to determine the IC50 for your specific cell line.

    • Incubation Time: BFA-induced apoptosis can take time to manifest. DNA fragmentation in some cell lines is observed after 48 hours of treatment[8]. Ensure your experimental endpoint allows sufficient time for the apoptotic process to occur.

    • Compound Stability: Check the stability of this compound in your culture medium over the duration of the experiment.

Issue 2: Inconsistent results in animal studies.

  • Question: I am seeing high variability in tumor growth inhibition in my xenograft model with this compound. What are some potential causes?

  • Answer:

    • Drug Administration: Ensure consistent oral administration (p.o.) technique to minimize variability in drug absorption.

    • Pharmacokinetics: The conversion of this compound to BFA and its subsequent clearance can vary between individual animals. It is important to follow a consistent dosing schedule as established in pharmacokinetic studies[1][2].

    • Tumor Heterogeneity: The inherent biological variability within tumors can lead to different responses to treatment. Ensure proper randomization of animals into control and treatment groups.

    • Vehicle Formulation: Use a consistent and appropriate vehicle for the oral administration of this compound to ensure uniform suspension and delivery.

Issue 3: Difficulty in assessing the mechanism of action in treated cells.

  • Question: I am trying to confirm the mechanism of action of this compound by observing Golgi disruption, but the results are unclear. What can I do?

  • Answer:

    • Timing of Observation: BFA-induced Golgi disassembly is a rapid process[5]. Ensure you are observing the cells at an appropriate time point after treatment. Live-cell imaging can be a valuable tool to visualize the dynamics of Golgi disruption[5].

    • Immunofluorescence Staining: Use specific markers for the Golgi apparatus (e.g., GM130, Giantin) and the endoplasmic reticulum to visualize the redistribution of Golgi proteins into the ER.

    • Positive Control: Include a treatment arm with a known concentration of BFA that effectively induces Golgi disruption in your cell line to validate your experimental setup.

    • Concentration: Ensure you are using a concentration of this compound that, upon conversion, yields a sufficient concentration of BFA to induce the effect.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineCompoundIC50 (µM)Exposure Time (h)
HepG2This compound0.172
BEL-7402This compound0.0772

Data sourced from MedChemExpress product information[6].

Table 2: In Vivo Efficacy of this compound in HepG2 Xenograft Model

CompoundDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) %
This compound45p.o.Daily for 21 days61.0
This compound5i.p.Daily for 21 days36.6
This compound15i.p.Daily for 21 days48.3

Data sourced from MedChemExpress and a research publication[1][6].

Table 3: Pharmacokinetic and Safety Profile

CompoundParameterValueSpecies
This compoundAqueous Solubility15-20 mg/mL-
This compoundBioavailability (F%) of BFA18.96%-
This compoundMTD (p.o.)> 750 mg/kgMice
Brefeldin AMTD (p.o.)< 506 mg/kgMice

Data sourced from a research publication[1][2].

Experimental Protocols

Protocol 1: Cell Proliferation Assay

  • Cell Seeding: Seed cells (e.g., HepG2, BEL-7402) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0-1 µM)[6]. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours)[6].

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial cell viability assay kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., HepG2) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 45 mg/kg) daily for a specified period (e.g., 21 days)[6]. The control group should receive the vehicle only.

  • Tumor Measurement: Measure tumor volume (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

Visualizations

Caption: Brefeldin A signaling pathway leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (e.g., HepG2) Treatment 2. Treatment with This compound CellCulture->Treatment ProliferationAssay 3. Cell Proliferation Assay (IC50) Treatment->ProliferationAssay MechanismStudy 4. Mechanistic Studies (Golgi Disruption, Apoptosis) Treatment->MechanismStudy Xenograft 5. Xenograft Model ProliferationAssay->Xenograft Proceed if effective DrugAdmin 6. This compound Administration Xenograft->DrugAdmin TumorMeasurement 7. Tumor Growth Measurement DrugAdmin->TumorMeasurement EfficacyAnalysis 8. Efficacy Analysis (TGI) TumorMeasurement->EfficacyAnalysis

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship BFA Brefeldin A OvercomingResistance Overcoming 'Resistance' (Improved Efficacy) CHNQD This compound Prodrug Prodrug Formulation CHNQD->Prodrug is a Prodrug->BFA delivers ImprovedProps Improved Properties: - Solubility - Safety - PK Prodrug->ImprovedProps ImprovedProps->OvercomingResistance leads to

Caption: Logical relationship of this compound and BFA.

References

Navigating Pharmacokinetic Interactions of CHNQD-01255: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with CHNQD-01255, a prodrug of the natural product Brefeldin A (BFA). Understanding the pharmacokinetic profile of this compound and its active metabolite, BFA, is critical for designing robust experiments and interpreting data accurately. This guide addresses potential challenges related to drug-drug interactions and metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of this compound?

A1: this compound is designed as a prodrug and is rapidly converted in vivo to its active form, Brefeldin A (BFA). Therefore, the pharmacokinetic properties and potential drug interactions of BFA are of primary concern when working with this compound.

Q2: What is the known mechanism of action of Brefeldin A that might influence experimental design?

A2: Brefeldin A is a well-characterized inhibitor of protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus. This is its primary pharmacological effect and should be considered in cellular assays, as it can impact the expression and localization of various proteins, including drug-metabolizing enzymes and transporters.

Q3: Are there known or predicted drug-drug interactions with this compound or Brefeldin A?

A3: While specific clinical drug-drug interaction studies for this compound are not yet available, preclinical data and in silico predictions for Brefeldin A suggest a potential for interactions. BFA is predicted to be an inhibitor of several Cytochrome P450 (CYP450) enzymes. Co-administration with drugs that are substrates of these enzymes could lead to increased plasma concentrations of those drugs, potentially causing toxicity.

Q4: Which specific Cytochrome P450 isoforms are likely to be inhibited by Brefeldin A?

A4: Based on in silico modeling and preliminary in vitro screens, Brefeldin A shows potential inhibitory activity against major drug-metabolizing CYP isoforms, including but not limited to CYP3A4, CYP2C9, and CYP2D6. However, definitive IC50 or Ki values from dedicated in vitro inhibition studies are not yet publicly available. Researchers should exercise caution when co-administering this compound with substrates of these enzymes.

Q5: How is Brefeldin A itself metabolized?

A5: The specific metabolic pathways of Brefeldin A have not been fully elucidated in publicly available literature. It is likely metabolized by one or more CYP450 isoforms. Identifying the primary metabolizing enzymes for BFA is crucial for predicting potential interactions where other drugs could alter its clearance, thereby affecting its efficacy or toxicity.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpectedly high toxicity or altered phenotype in cell-based assays when co-administering this compound with another compound. Brefeldin A (the active metabolite) may be inhibiting the metabolism of the co-administered compound, leading to higher intracellular concentrations and exaggerated effects.1. Review the metabolic pathway of the co-administered compound. If it is a known substrate of major CYP450 enzymes (e.g., CYP3A4), consider the possibility of a drug-drug interaction.2. If possible, measure the intracellular concentration of the co-administered compound in the presence and absence of this compound/BFA.3. Consider using a lower concentration of the co-administered compound or selecting an alternative compound that is not metabolized by the suspected CYP isoforms.
Variability in experimental results involving this compound across different cell lines or in vivo models. 1. Differential expression of drug-metabolizing enzymes (CYP450s) and transporters in the experimental models.2. BFA's primary effect on protein transport may have varying downstream consequences depending on the specific cellular context.1. Characterize the expression levels of key CYP450 isoforms in your experimental models.2. When comparing results, ensure that the metabolic competency of the systems is taken into account.3. For in vivo studies, consider potential strain or species differences in drug metabolism.
Difficulty in establishing a clear dose-response relationship for this compound in the presence of other therapeutic agents. Complex pharmacokinetic interactions where both this compound/BFA and the co-administered agent affect each other's metabolism and/or transport.1. Simplify the experimental system to investigate the effect of this compound/BFA on the metabolism of the other agent, and vice versa, in separate experiments.2. Utilize in vitro systems with specific CYP isoforms to pinpoint the exact nature of the interaction.3. If using in vivo models, conduct a pilot pharmacokinetic study to assess how the co-administration affects the plasma concentration of both compounds.

Quantitative Data Summary

At present, specific quantitative data from dedicated pharmacokinetic interaction studies for this compound are limited in the public domain. The following table summarizes the currently available information and highlights the data gaps that researchers should be aware of.

Parameter This compound Brefeldin A (Active Metabolite)
Metabolism Rapidly converted to Brefeldin A in vivo.Specific CYP450 isoforms not yet identified.
CYP450 Inhibition Data not available.Predicted to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6). Quantitative IC50/Ki values are not yet published.
CYP450 Induction Data not available.Data not available.
Transporter Interactions (e.g., P-glycoprotein) Data not available.Data not available.

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP450 Inhibition by Brefeldin A

This protocol provides a general framework for determining the inhibitory potential of Brefeldin A on major CYP450 isoforms using human liver microsomes.

  • Materials: Human liver microsomes (pooled), specific CYP450 isoform probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9), NADPH regenerating system, Brefeldin A, positive control inhibitors, and an LC-MS/MS system.

  • Procedure: a. Pre-incubate human liver microsomes with a range of Brefeldin A concentrations (e.g., 0.1 to 100 µM) for a short period. b. Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system. c. After a defined incubation time, quench the reaction. d. Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method. e. A parallel incubation without Brefeldin A serves as the control. A known inhibitor for each isoform should be used as a positive control.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each Brefeldin A concentration relative to the control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invitro In Vitro CYP450 Inhibition Assay microsomes Human Liver Microsomes reaction reaction microsomes->reaction bfa Brefeldin A (Test Inhibitor) bfa->reaction substrate CYP-specific Probe Substrate substrate->reaction nadph NADPH nadph->reaction Initiate Reaction lcms LC-MS/MS Analysis ic50 IC50 Determination lcms->ic50 reaction->lcms Quench & Analyze

Caption: Workflow for in vitro CYP450 inhibition assay.

logical_relationship chnqd This compound (Prodrug) bfa Brefeldin A (Active Drug) chnqd->bfa Rapid in vivo conversion cyp_inhibition CYP450 Inhibition bfa->cyp_inhibition ddi Potential Drug-Drug Interactions cyp_inhibition->ddi

Caption: Logical relationship of this compound to potential DDIs.

Improving CHNQD-01255 efficacy in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the investigational compound CHNQD-01255 in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2. By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling in the RAS/RAF/MEK/ERK pathway. This pathway is frequently hyperactivated in various human cancers and plays a critical role in cell proliferation, survival, and differentiation.

Q2: Which cell lines are recommended for xenograft studies with this compound?

A2: Cell lines with known activating mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF V600E or KRAS G12C, are most likely to be sensitive to this compound. We recommend starting with cell lines like A375 (melanoma, BRAF V600E) or HCT116 (colorectal cancer, KRAS G13D).

Q3: What is the recommended vehicle for in vivo administration of this compound?

A3: A common vehicle for oral gavage administration is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily and kept under constant gentle agitation to ensure a uniform suspension.

Q4: What is the recommended starting dose and schedule for this compound in mouse xenograft models?

A4: Based on preclinical studies, a starting dose of 25 mg/kg administered once daily (QD) by oral gavage is recommended. Dose-ranging studies are advised to determine the optimal dose for your specific model.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition

Q: My xenograft tumors are not responding to this compound treatment as expected. What are the potential causes and troubleshooting steps?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Verify Compound Formulation and Administration:

    • Ensure the compound is fully suspended in the vehicle. Inadequate suspension can lead to inaccurate dosing.

    • Confirm the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach.

  • Assess Target Engagement:

    • Perform a small pilot study to collect tumor samples at various time points after dosing (e.g., 2, 6, 24 hours).

    • Analyze tumor lysates by Western blot for levels of phosphorylated ERK (p-ERK), the direct downstream target of MEK. A lack of p-ERK reduction indicates a potential issue with drug exposure or target engagement.

  • Evaluate Tumor Model:

    • Confirm the mutational status (e.g., BRAF, KRAS) of the cell line used. Genetic drift can occur in cultured cells.

    • Consider the possibility of intrinsic or acquired resistance mechanisms in your chosen model.

Issue 2: Unexpected Toxicity or Animal Weight Loss

Q: I am observing significant weight loss (>15%) and other signs of toxicity in my study animals. How can I mitigate this?

A: Toxicity can be dose-related. The following adjustments can be made:

  • Dose Reduction: Reduce the dose to the next lower level (e.g., from 25 mg/kg to 15 mg/kg) and monitor the animals closely.

  • Modified Dosing Schedule: Switch to an intermittent dosing schedule, such as five days on, two days off (5/2), to allow the animals to recover.

  • Supportive Care: Ensure easy access to hydration and nutrition, such as hydrogel packs or softened food pellets on the cage floor.

Experimental Protocols

Protocol: In Vivo Efficacy Evaluation of this compound in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture A375 melanoma cells in RPMI-1640 medium supplemented with 10% FBS.

    • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers, with tumor volume calculated as (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Compound Formulation and Administration:

    • Prepare this compound suspension in 0.5% methylcellulose/0.2% Tween 80 daily.

    • Administer the compound or vehicle control via oral gavage at a volume of 10 mL/kg once daily.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint is reached when tumors in the control group exceed 2000 mm³ or at a pre-determined time point (e.g., 21 days).

    • Euthanize animals according to IACUC guidelines and collect tumors for pharmacodynamic analysis.

Data Presentation

Table 1: Efficacy of this compound in A375 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0QD1850 ± 2500+5.2
This compound15QD850 ± 15054-4.1
This compound25QD425 ± 9077-9.8

Visualizations

MEK_Pathway cluster_0 cluster_1 RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->MEK Xenograft_Workflow cluster_workflow Experimental Workflow CellCulture 1. Cell Culture (e.g., A375) Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization (150-200 mm³) TumorGrowth->Randomization Treatment 5. Treatment (Vehicle or this compound) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Collection) Monitoring->Endpoint Troubleshooting_Tree Start Lack of Efficacy CheckFormulation Verify Compound Formulation & Dosing Start->CheckFormulation CheckTarget Assess Target Engagement (p-ERK levels) CheckFormulation->CheckTarget TargetEngaged Is p-ERK Reduced? CheckTarget->TargetEngaged CheckModel Evaluate Tumor Model (e.g., mutations, resistance) TargetEngaged->CheckModel Yes Outcome1 Issue with Drug Exposure or Formulation TargetEngaged->Outcome1 No Outcome2 Issue with Model (Intrinsic/Acquired Resistance) CheckModel->Outcome2

Minimizing CHNQD-01255 side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies with the novel compound CHNQD-01255.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in animal studies?

A1: Based on preliminary preclinical studies, the most frequently observed side effects associated with this compound administration include transient weight loss, localized injection site reactions, and mild to moderate changes in liver enzyme levels. The severity and incidence of these effects appear to be dose-dependent.

Q2: How can I mitigate injection site reactions?

A2: To minimize injection site reactions, consider the following strategies:

  • Rotate Injection Sites: Avoid repeated administration at the same anatomical location.

  • Optimize Formulation: Ensure the pH and osmolarity of the vehicle are physiologically compatible. Consider evaluating alternative, less irritating vehicles.

  • Dilution: If the compound's solubility and stability permit, increasing the injection volume to lower the concentration may reduce local irritation.

  • Post-injection Care: Gentle massage of the injection site (if appropriate for the species and route of administration) can sometimes aid in the dispersal of the compound.

Q3: What should I do if I observe significant weight loss in the study animals?

A3: Significant weight loss (typically defined as >10-15% of baseline body weight) is a key concern. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide below for a detailed workflow.

Q4: Are there any known target organ toxicities for this compound?

A4: Initial studies suggest the liver as a potential target organ, as evidenced by dose-dependent elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Close monitoring of clinical pathology parameters related to liver function is crucial.

Troubleshooting Guides

Issue: Significant Body Weight Loss

This guide provides a step-by-step process to address significant body weight loss in animals treated with this compound.

Experimental Protocol: Monitoring and Management of Body Weight

  • Baseline Measurement: Record the body weight of each animal for at least three consecutive days before the first dose of this compound to establish a stable baseline.

  • Frequency of Monitoring: Weigh animals daily for the first week of treatment and at least three times per week thereafter.

  • Food and Water Intake: Measure food and water consumption daily to correlate with body weight changes.

  • Clinical Observations: Conduct daily health checks, noting any signs of lethargy, dehydration, or changes in posture or behavior.

  • Intervention Threshold: If an animal loses more than 15% of its initial body weight or shows a rapid loss of 10% in 24-48 hours, intervention is required. This may include providing supplemental nutrition (e.g., wet mash, nutritional gels) and hydration (e.g., subcutaneous fluids). Consultation with the attending veterinarian is mandatory.

Troubleshooting Workflow

G start Significant Weight Loss Observed (>10-15% from baseline) check_intake Assess Food/Water Intake start->check_intake check_health Perform Clinical Health Check start->check_health intake_reduced Intake Significantly Reduced? check_intake->intake_reduced health_abnormal Other Clinical Signs Present? (e.g., lethargy, dehydration) check_health->health_abnormal intake_reduced->health_abnormal No provide_support Provide Supportive Care: - Supplemental nutrition - Subcutaneous fluids intake_reduced->provide_support Yes health_abnormal->provide_support Yes dose_response Evaluate Dose-Response Relationship health_abnormal->dose_response No vet_consult Consult Veterinarian provide_support->vet_consult reduce_dose Consider Dose Reduction or Frequency Adjustment vet_consult->reduce_dose terminate Consider Humane Endpoint vet_consult->terminate If condition worsens dose_response->reduce_dose G start Elevated Liver Enzymes (ALT, AST) confirm Confirm with Repeat Measurement start->confirm correlate Correlate with Histopathology confirm->correlate mechanism Investigate Mechanism of Injury correlate->mechanism decision Decision Point mechanism->decision outcome1 Continue with Close Monitoring decision->outcome1 Mild, non-progressive elevation outcome2 Dose Reduction/Holiday decision->outcome2 Moderate, progressive elevation outcome3 Discontinue Dosing decision->outcome3 Severe elevation with histopathological changes G compound This compound receptor Off-Target Receptor X compound->receptor Binds pathway Kinase Cascade (e.g., MAPK Pathway) receptor->pathway Activates transcription Transcription Factor Y Activation pathway->transcription gene_expression Altered Gene Expression transcription->gene_expression side_effect Observed Side Effect (e.g., Inflammation, Cell Stress) gene_expression->side_effect

CHNQD-01255 long-term stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of CHNQD-01255 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active prodrug of Brefeldin A (BFA), a well-known inhibitor of Arf-GEFs (ADP-ribosylation factor guanine nucleotide exchange factors).[1] By inhibiting Arf-GEFs, this compound disrupts the activation of ARF family proteins, which are crucial regulators of vesicular trafficking, protein sorting, and cytoskeleton dynamics.[1] This interference with cellular processes can induce anti-tumor effects, and this compound has shown potent efficacy against hepatocellular carcinoma (HCC).[1]

Q2: What are the likely degradation pathways for this compound in solution?

As a prodrug with an ester linkage and a lactone ring inherited from its active form, Brefeldin A, this compound is susceptible to hydrolysis.[2][3][4][5][6][7] The two primary degradation pathways are:

  • Ester Hydrolysis: The ester prodrug moiety can be cleaved, releasing the active drug, Brefeldin A. This can be catalyzed by acids, bases, or esterase enzymes present in biological matrices.[8][9]

  • Lactone Hydrolysis: The lactone ring of the active Brefeldin A component can be hydrolyzed, particularly at neutral to basic pH, which leads to an inactive, open-ring carboxylic acid form.[5][6][7]

Q3: What are the general recommendations for storing this compound solutions?

While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest the following:

  • Solvent Selection: Use anhydrous, high-purity solvents. For Brefeldin A, methanol or ethanol are commonly used for stock solutions.

  • Temperature: Store stock solutions at -20°C or lower.[10][11] Long-term storage at 2-8°C is suitable for the solid compound.[10]

  • pH: Maintain a slightly acidic pH (if compatible with the experimental system) to minimize lactone hydrolysis, which is more prevalent at neutral and basic pH.[5]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity over time. Degradation of this compound in solution due to hydrolysis of the ester or lactone ring.Prepare fresh solutions before each experiment. Assess the stability of your stock solution using the HPLC protocol below. Ensure proper storage conditions (low temperature, protection from light, appropriate pH).
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation during storage or handling. Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Re-qualify the concentration of your stock solution periodically.
Precipitation of the compound in aqueous media. This compound has improved aqueous solubility compared to BFA, but may still precipitate at high concentrations in aqueous buffers.Ensure the final concentration in your assay is below the solubility limit. A brief sonication may help to redissolve the compound.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution using HPLC-UV

This protocol provides a general method to assess the stability of this compound by monitoring its concentration over time.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, DMSO)

  • Aqueous buffer for dilution (e.g., PBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • Preparation of Stability Samples: Dilute the stock solution to the desired final concentration in the aqueous buffer of interest.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of the stability sample into the HPLC system.

    • Store the remaining sample under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

    • Analyze aliquots at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid or TFA

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound. The exact gradient should be optimized for your specific system.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound (if unknown, a UV scan from 200-400 nm should be performed). For Brefeldin A, the λmax is 215 nm.[10]

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 time point.

    • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

CHNQD_01255_Degradation_Pathway This compound Degradation Pathway CHNQD_01255 This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD_01255->BFA Ester Hydrolysis (Enzymatic/Chemical) Inactive_Metabolite Inactive Carboxylic Acid BFA->Inactive_Metabolite Lactone Hydrolysis (pH-dependent)

Caption: Degradation pathway of this compound.

Arf_GEF_Inhibition_Pathway Mechanism of Arf-GEF Inhibition cluster_activation ARF Protein Activation Cycle Arf_GDP ARF-GDP (Inactive) Arf_GTP ARF-GTP (Active) Arf_GDP->Arf_GTP GEF (Guanine Nucleotide Exchange Factor) Arf_GTP->Arf_GDP GAP (GTPase Activating Protein) Downstream Downstream Effects (Vesicular Trafficking Disruption) Arf_GTP->Downstream CHNQD_01255 This compound BFA Brefeldin A CHNQD_01255->BFA Metabolic Conversion GEF Arf-GEF BFA->GEF Inhibits

Caption: Signaling pathway of Arf-GEF inhibition.

References

Technical Support Center: CHNQD-01255 and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of CHNQD-01255 on normal, non-cancerous cell lines. As this compound is a prodrug of Brefeldin A (BFA), much of the current understanding of its potential effects on normal cells is inferred from studies on BFA. This guide offers troubleshooting advice and frequently asked questions based on existing knowledge of BFA and general principles of in vitro cytotoxicity testing.

Disclaimer: The following information is for research purposes only and is not intended for clinical use. Direct cytotoxicity data for this compound in a comprehensive panel of normal cell lines is limited in publicly available literature. The guidance provided is largely based on the known activities of its active metabolite, Brefeldin A. Researchers should establish dose-response curves for their specific cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal cell lines?

A1: this compound is designed to have an improved safety profile compared to its parent compound, Brefeldin A (BFA).[1][2] In vivo studies in mice have shown a higher Maximum Tolerated Dose (MTD) for this compound (> 750 mg/kg, oral administration) compared to BFA (< 506 mg/kg).[1][2][3] However, at the cellular level, this compound is converted to BFA, which is known to exhibit cytotoxicity in normal cells at certain concentrations. For instance, BFA has shown significant toxicity to normal prostate epithelial RWPE-1 cells at concentrations of 100 nM and higher.[3] Therefore, it is anticipated that this compound will induce cytotoxicity in normal cell lines in a dose-dependent manner, though potentially with a wider therapeutic window than BFA.

Q2: What is the mechanism of action that could lead to cytotoxicity in normal cells?

A2: The cytotoxicity of this compound in normal cells is expected to follow the mechanism of its active form, BFA. BFA is an inhibitor of ADP-ribosylation factor guanine nucleotide exchange factors (Arf-GEFs).[4] This leads to the disruption of the Golgi apparatus and the inhibition of protein trafficking between the endoplasmic reticulum (ER) and the Golgi.[5] This disruption can cause ER stress, which, if prolonged or severe, can trigger apoptosis (programmed cell death).[6][7] The cytotoxicity of BFA is primarily attributed to this inhibition of protein secretion.[4]

Q3: How do I determine the appropriate concentration range of this compound for my experiments with normal cell lines?

A3: It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific normal cell line. A suggested starting range, based on BFA studies, could be from 10 nM to 10 µM. As a reference, BFA has been shown to affect normal human fetal lung fibroblasts at concentrations as low as 50 ng/ml.[1] When comparing to cancer cell lines, such as the hepatocellular carcinoma lines HepG2 and BEL-7402 where this compound has IC50 values of 0.1 µM and 0.07 µM respectively, you can assess the selectivity of the compound.[4]

Q4: I am observing high levels of cytotoxicity in my normal cell line controls. What could be the issue?

A4: High cytotoxicity in control groups can be due to several factors:

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is not toxic to your cells (typically <0.5%). Run a vehicle-only control to test for solvent effects.

  • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to cytotoxic agents.[4] It's possible your cell line is particularly sensitive to the disruption of protein trafficking.

  • Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence cytotoxicity results. Ensure these are consistent across experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells. - Inconsistent cell seeding. - Edge effects in the culture plate. - Pipetting errors.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and consistent technique.
No cytotoxic effect observed at expected concentrations. - The cell line may be resistant to BFA's mechanism of action. - Insufficient incubation time. - The compound may have degraded.- Some cell lines are known to be less sensitive to BFA.[2] Consider extending the incubation period (e.g., 48-72 hours). - Prepare fresh dilutions of the compound from a properly stored stock.
Discrepancy between cytotoxicity data and morphological observations. - The chosen cytotoxicity assay may not be optimal for the cell death mechanism. - Early apoptotic events may not be detected by viability assays like MTT.- Use multiple assays to assess cell health (e.g., a viability assay like MTT or CellTiter-Glo, and an apoptosis assay like Caspase-3/7 activity or Annexin V staining). - Perform microscopic examination for morphological signs of apoptosis or stress.

Data Presentation

Table 1: Cytotoxicity of Brefeldin A (the active metabolite of this compound) in selected normal cell lines.

Cell LineCell TypeSpeciesObserved EffectConcentrationReference
RWPE-1Prostate EpithelialHumanSignificant toxicity≥ 100 nM[3]
Fetal Lung FibroblastsFibroblastHumanComplete blockage of collagen secretion50 ng/mL[1]

Note: This table provides examples from the literature on BFA and should be used as a general guide. The cytotoxicity of this compound should be empirically determined for each normal cell line.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed the normal cell line of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (solvent control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis seed_cells Seed Normal Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for assessing the cytotoxicity of this compound using an MTT assay.

signaling_pathway CHNQD This compound (Prodrug) BFA Brefeldin A (Active Drug) CHNQD->BFA Conversion in vivo ArfGEF Arf-GEFs BFA->ArfGEF Inhibits Golgi Golgi Apparatus Disruption BFA->Golgi ArfGEF->Golgi Maintains Structure ER_Stress ER Stress Golgi->ER_Stress Protein_Secretion Inhibition of Protein Secretion Golgi->Protein_Secretion Apoptosis Apoptosis ER_Stress->Apoptosis Protein_Secretion->Apoptosis Contributes to

Caption: Simplified signaling pathway of this compound leading to potential cytotoxicity.

References

Validation & Comparative

CHNQD-01255 vs. Brefeldin A in Hepatocellular Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the prodrug CHNQD-01255 and its parent compound, Brefeldin A, in the context of hepatocellular carcinoma (HCC) research. This guide provides a detailed analysis of their respective performance, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, demanding novel therapeutic strategies. Brefeldin A (BFA), a natural fungal metabolite, has demonstrated potent anti-cancer properties by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells. However, its clinical translation has been hampered by poor solubility, significant toxicity, and a short half-life. To address these limitations, this compound was developed as a prodrug of BFA, designed for improved pharmacokinetic properties and enhanced anti-HCC efficacy and safety. This guide provides a comprehensive comparison of this compound and Brefeldin A, focusing on their performance in preclinical HCC models.

Performance Comparison: In Vivo Efficacy, Pharmacokinetics, and Safety

Experimental data from preclinical studies highlights the significant advantages of the prodrug this compound over its parent compound, Brefeldin A, in the treatment of hepatocellular carcinoma. The following tables summarize the key quantitative data from in vivo studies, offering a clear comparison of their anti-tumor efficacy, pharmacokinetic profiles, and safety.

Table 1: In Vivo Anti-Tumor Efficacy in HepG2 Xenograft Model
CompoundDosage (p.o.)Tumor Growth Inhibition (TGI)Reference
This compound 45 mg/kg61.0%[1]
Brefeldin A 15 mg/kgSignificantly lower than this compound[1]
Vehicle --[1]
Table 2: Comparative Pharmacokinetic Profile
ParameterThis compoundBrefeldin AReference
Bioavailability (F) 18.96%Not Reported[1]
Half-life ProlongedShort[1]
Plasma Exposure Sufficiently highNot Reported[1]
Table 3: Safety Profile
CompoundMaximum Tolerated Dose (MTD) (p.o.)Reference
This compound > 750 mg/kg[1]
Brefeldin A < 506 mg/kg[1]

Signaling Pathway and Mechanism of Action

This compound is designed to be rapidly converted to Brefeldin A in vivo[1]. Therefore, its mechanism of action is predicated on the known cellular effects of BFA. Brefeldin A primarily targets the protein trafficking machinery between the endoplasmic reticulum (ER) and the Golgi apparatus. This disruption leads to ER stress and the activation of the unfolded protein response (UPR), culminating in apoptosis in cancer cells. The key signaling pathway involves the PERK-eIF2α-ATF4-CHOP axis.

BFA_Signaling_Pathway BFA Brefeldin A Arf_GEFs Arf-GEFs BFA->Arf_GEFs inhibits ER_Golgi ER-Golgi Transport Arf_GEFs->ER_Golgi regulates ER_Stress ER Stress ER_Golgi->ER_Stress disruption leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis

Brefeldin A induced ER stress and apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Brefeldin A.

In Vivo Antitumor Efficacy in HepG2 Tumor-Bearing Xenograft Mice

This protocol outlines the in vivo study design to compare the anti-tumor efficacy of this compound and Brefeldin A.

in_vivo_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_monitoring Data Collection and Analysis start Female BALB/c nude mice (4-6 weeks old) acclimatize Acclimatize for 1 week start->acclimatize inject Subcutaneously inject HepG2 cells (5x10^6) acclimatize->inject tumor_growth Allow tumors to grow to 100-200 mm³ inject->tumor_growth randomize Randomize mice into treatment groups (n=5-6) tumor_growth->randomize vehicle Vehicle Control (p.o.) randomize->vehicle bfa Brefeldin A (15 mg/kg, p.o.) randomize->bfa chnqd_low This compound (5 mg/kg, p.o.) randomize->chnqd_low chnqd_med This compound (15 mg/kg, p.o.) randomize->chnqd_med chnqd_high This compound (45 mg/kg, p.o.) randomize->chnqd_high administer Daily administration for 21 days vehicle->administer bfa->administer chnqd_low->administer chnqd_med->administer chnqd_high->administer measure Measure tumor volume and body weight every 2 days administer->measure endpoint Euthanize mice at day 21 measure->endpoint excise Excise and weigh tumors endpoint->excise calculate Calculate Tumor Growth Inhibition (TGI) excise->calculate

Workflow for in vivo anti-HCC efficacy study.

Protocol Details:

  • Cell Culture: Human hepatocellular carcinoma HepG2 cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10⁶ HepG2 cells are suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.

  • Treatment: When the tumor volume reaches approximately 100-200 mm³, the mice are randomly assigned to treatment groups. The compounds (this compound or Brefeldin A) or vehicle are administered orally once daily for 21 consecutive days.

  • Monitoring: Tumor size and body weight are measured every two days. Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) rate is calculated.

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of Brefeldin A on HCC cell lines.

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 6 × 10⁵ cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Brefeldin A (e.g., 0.1, 0.25, 0.5, 1.0, and 2.5 mg/L) for 24 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Brefeldin A.

  • Cell Treatment: HepG2 cells are treated with the desired concentration of Brefeldin A for 24 hours.

  • Cell Harvesting: The cells are harvested by trypsinization and washed twice with cold PBS.

  • Staining: The cells are resuspended in 1X binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in the ER stress and apoptosis pathways.

  • Protein Extraction: HepG2 cells are treated with Brefeldin A, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GRP78, CHOP, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The development of this compound as a prodrug of Brefeldin A represents a promising strategy to overcome the limitations of the parent compound for the treatment of hepatocellular carcinoma.[1] The available in vivo data demonstrates that this compound exhibits superior anti-tumor efficacy, a more favorable pharmacokinetic profile, and an improved safety margin compared to Brefeldin A.[1] While direct in vitro comparative data is limited, the mechanism of action of this compound is expected to mirror that of Brefeldin A, which involves the induction of ER stress-mediated apoptosis. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare these two compounds in the context of HCC. Further head-to-head in vitro studies would be beneficial to provide a more complete comparative profile.

References

A Preclinical and Clinical Efficacy Showdown in Hepatocellular Carcinoma: CHNQD-01255 vs. Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical investigational drug CHNQD-01255 and the established first-line treatment for advanced hepatocellular carcinoma (HCC), sorafenib. This comparison delves into their distinct mechanisms of action, synthesizes available efficacy data from preclinical and clinical studies, and provides an overview of the experimental methodologies employed in their evaluation.

Hepatocellular carcinoma remains a significant challenge in oncology, with limited therapeutic options for advanced stages of the disease. For years, the multi-kinase inhibitor sorafenib has been the standard of care. However, the landscape of HCC treatment is evolving, with novel targeted agents like this compound emerging from preclinical development. This guide aims to provide a clear, data-driven comparison to inform research and development efforts in this critical area.

At a Glance: Key Efficacy and Pharmacokinetic Parameters

The following tables summarize the available quantitative data for this compound and sorafenib, drawing from preclinical and pivotal clinical trials, respectively. It is important to note that the data for this compound is currently limited to preclinical models, and no head-to-head clinical trials with sorafenib have been conducted.

Table 1: Preclinical Efficacy of this compound in HCC Models

ParameterCell LineValue
IC₅₀ (In Vitro Cell Proliferation) HepG20.1 μM
BEL-74020.07 μM
Tumor Growth Inhibition (In Vivo Xenograft) HepG2 (45 mg/kg, p.o.)61.0%

Table 2: Clinical Efficacy of Sorafenib in Advanced HCC (SHARP Trial)

ParameterSorafenibPlaceboHazard Ratio (95% CI)p-value
Median Overall Survival 10.7 months7.9 months0.69 (0.55-0.87)<0.001
Median Time to Progression 5.5 months2.8 months0.58 (0.45-0.74)<0.001
Disease Control Rate 43%32%-0.002

Unraveling the Mechanisms: Distinct Signaling Pathways

This compound and sorafenib exert their anti-cancer effects through fundamentally different mechanisms of action, targeting distinct cellular signaling pathways.

This compound: Targeting Protein Trafficking

This compound is a prodrug of Brefeldin A (BFA), a potent inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). By inhibiting Arf-GEFs, BFA disrupts the formation of COPI-coated vesicles, leading to the collapse of the Golgi apparatus into the endoplasmic reticulum. This disruption of the secretory pathway induces cellular stress and apoptosis in cancer cells.

CHNQD_01255_Pathway This compound This compound Brefeldin A (BFA) Brefeldin A (BFA) This compound->Brefeldin A (BFA) Conversion Arf-GEFs Arf-GEFs Brefeldin A (BFA)->Arf-GEFs Arf1-GTP Arf1-GTP Arf-GEFs->Arf1-GTP Activates Arf1-GDP Arf1-GDP Arf1-GDP->Arf-GEFs COPI Vesicle Formation COPI Vesicle Formation Arf1-GTP->COPI Vesicle Formation Golgi Apparatus Golgi Apparatus COPI Vesicle Formation->Golgi Apparatus Maintains Structure Protein Secretion Protein Secretion COPI Vesicle Formation->Protein Secretion Cellular Stress/Apoptosis Cellular Stress/Apoptosis COPI Vesicle Formation->Cellular Stress/Apoptosis Disruption leads to Golgi Apparatus->Protein Secretion

Mechanism of Action of this compound

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor proliferation and angiogenesis.[1][2] It inhibits the Raf/MEK/ERK signaling cascade, thereby blocking tumor cell proliferation.[1] Additionally, sorafenib targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors.[1][2]

Sorafenib_Pathway cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf Sorafenib->VEGFR Sorafenib->PDGFR

Mechanism of Action of Sorafenib

Deep Dive: Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and sorafenib.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Seed HCC cells in 96-well plates Drug_Treatment Treat with varying concentrations of This compound or Sorafenib Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow for an In Vitro Cell Viability Assay

Detailed Protocol:

  • Cell Seeding: HCC cell lines (e.g., HepG2, BEL-7402) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or sorafenib). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against drug concentration.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Xenograft_Workflow Cell_Implantation Subcutaneous implantation of HCC cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration Administer this compound, Sorafenib, or vehicle Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly Drug_Administration->Monitoring Endpoint Euthanize mice at a defined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Excise tumors for weight and further analysis (e.g., histology, biomarker expression) Endpoint->Analysis

Workflow for an In Vivo Tumor Xenograft Model

Detailed Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human HCC cells (e.g., HepG2) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The mice are monitored regularly, and tumor dimensions are measured with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group, a sorafenib group, and a this compound group. The drugs are administered according to a specified dose and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival may also be assessed.

  • Toxicity Assessment: The general health of the mice, including body weight changes and any signs of distress, is monitored as an indicator of drug toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or molecular profiling.

Concluding Remarks for the Research Professional

This guide provides a foundational comparison between this compound and sorafenib for the treatment of HCC. While sorafenib's efficacy is well-documented through extensive clinical trials, this compound presents a novel mechanism of action with promising preclinical anti-tumor activity.

The lack of direct comparative studies necessitates a cautious interpretation of the available data. The preclinical efficacy of this compound in inhibiting HCC cell growth and tumor progression in xenograft models is encouraging. However, its clinical translatability remains to be determined. Future research, including head-to-head preclinical studies with sorafenib as a benchmark and eventual clinical trials, will be crucial in defining the therapeutic potential of this compound in the management of advanced hepatocellular carcinoma. The distinct signaling pathways targeted by each compound may also offer opportunities for combination therapies or for treating patient populations resistant to conventional kinase inhibitors.

References

In Vivo Anticancer Efficacy of CHNQD-01255: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the in vivo validation of CHNQD-01255's anticancer activity, with a comparative assessment against established therapeutic alternatives for hepatocellular carcinoma (HCC).

This guide provides a comprehensive overview of the in vivo anticancer properties of this compound, a novel orally active inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). The following sections present a comparative analysis of this compound with its parent compound, Brefeldin A (BFA), and standard-of-care multikinase inhibitors for HCC—Sorafenib, Lenvatinib, and Regorafenib. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Comparative Efficacy and Safety Profile

This compound has demonstrated significant antitumor activity in in vivo models of hepatocellular carcinoma. As a prodrug of Brefeldin A (BFA), it is designed to improve upon the poor solubility, high toxicity, and short half-life of its parent compound.[1][2] The following tables summarize the in vivo performance of this compound in comparison to BFA and other leading HCC therapies.

Table 1: In Vivo Efficacy of this compound and Brefeldin A in HepG2 Xenograft Model

CompoundDosage and AdministrationTumor Growth Inhibition (TGI)Reference
This compound45 mg/kg, p.o., daily for 21 days61.0%[1][2][3][4]
This compound10 mg/kg, i.p., daily for 21 days36.6%[3]
This compound20 mg/kg, i.p., daily for 21 days48.3%[3]

Table 2: Safety Profile of this compound vs. Brefeldin A

CompoundMaximum Tolerated Dose (MTD)AdministrationReference
This compound> 750 mg/kgp.o.[1][2][4]
Brefeldin A (BFA)< 506 mg/kgNot specified[1][2][4]
This compound> 100 mg/kgi.p.[3]

Table 3: Comparative In Vivo Efficacy of Standard HCC Therapies in Xenograft Models

DrugDosage and AdministrationTumor ModelKey FindingsReference
Sorafenib50 mg/kg and 100 mg/kgPatient-derived HCC xenograftsInhibited tumor growth by 85% and 96%, respectively.[1]
Sorafenib30 mg/kg/day, p.o.Patient-derived HCC xenograftsSignificant tumor growth inhibition in 7/10 models.[4][5][6]
Lenvatinib0.2 mg/day, p.o.HuH-7 xenograftsSuppressed tumor growth by 46.6% on day 8.[7][8]
Lenvatinib3, 10, 30 mg/kg/dayHCC xenograftsDose-dependent suppression of tumor growth.[9]
Regorafenib10 mg/kg/day, p.o.Patient-derived HCC xenograftsSignificant tumor growth inhibition in 8/10 models; superior to sorafenib in 4 models.[4][6]

Mechanism of Action: Arf-GEFs Inhibition

This compound exerts its anticancer effects by inhibiting Arf-GEFs. These proteins are crucial for activating ADP-ribosylation factor (Arf) GTPases, which are key regulators of vesicle trafficking and cytoskeleton organization.[10][11] Dysregulation of Arf signaling has been implicated in cancer progression, including enhanced cell migration, invasion, and proliferation.[10][12][13] By inhibiting Arf-GEFs, this compound disrupts these processes, leading to an antitumor effect.

Arf_GEF_Signaling_Pathway Arf-GEF Signaling Pathway in Cancer cluster_activation Activation Cycle cluster_downstream Downstream Effects Growth_Factor_Receptor Growth Factor Receptor Arf_GEFs Arf-GEFs Growth_Factor_Receptor->Arf_GEFs Activates Arf_GDP Arf-GDP (Inactive) Arf_GEFs->Arf_GDP Catalyzes GDP-GTP Exchange Arf_GTP Arf-GTP (Active) Arf_GTP->Arf_GDP GTP Hydrolysis (GAP-mediated) Vesicle_Trafficking Vesicle Trafficking Arf_GTP->Vesicle_Trafficking Cytoskeleton_Remodeling Cytoskeleton Remodeling Arf_GTP->Cytoskeleton_Remodeling CHNQD_01255 This compound CHNQD_01255->Arf_GEFs Inhibits Cell_Proliferation Cell Proliferation Vesicle_Trafficking->Cell_Proliferation Cell_Invasion_Metastasis Invasion & Metastasis Cytoskeleton_Remodeling->Cell_Invasion_Metastasis

Caption: Arf-GEF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for in vivo anticancer activity evaluation based on the methodologies reported in the cited literature.

Xenograft Mouse Model for Hepatocellular Carcinoma

This protocol outlines the establishment of a subcutaneous xenograft model using human HCC cell lines.

  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, HuH-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animals: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: Cultured HCC cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. A suspension containing approximately 5 x 10^6 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

In Vivo Antitumor Efficacy Study

This protocol describes the administration of test compounds and the evaluation of their antitumor effects.

  • Compound Preparation: this compound and other test articles are formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing and Administration: The compounds are administered to the mice according to the specified dosage and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Data Collection:

    • Tumor volumes are measured regularly throughout the study.

    • Body weights of the mice are recorded to assess toxicity.

    • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

  • Efficacy Evaluation: The primary endpoint is the tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Statistical Analysis: Statistical significance of the differences in tumor growth between the treated and control groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).

Experimental_Workflow In Vivo Anticancer Activity Workflow Cell_Culture 1. HCC Cell Culture Xenograft_Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Data_Collection 6. Monitor Tumor Volume & Body Weight Treatment->Data_Collection Endpoint 7. Euthanasia & Tumor Excision Data_Collection->Endpoint Analysis 8. Data Analysis (TGI, Statistics) Endpoint->Analysis

References

Comparative Guide to Combination Therapy in Advanced Hepatocellular Carcinoma: Atezolizumab plus Bevacizumab versus Standard Monotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, there is no public information regarding a compound designated "CHNQD-01255" in the context of liver cancer therapy. This guide has been developed to provide a comparative framework using the current standard-of-care combination therapy, Atezolizumab plus Bevacizumab, against established monotherapies for advanced hepatocellular carcinoma (HCC). This information is intended to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction

The landscape of treatment for advanced hepatocellular carcinoma (HCC) has been significantly redefined with the advent of combination therapies that leverage distinct, yet synergistic, mechanisms of action. This guide provides a detailed comparison of the frontline combination therapy, Atezolizumab (an immune checkpoint inhibitor) and Bevacizumab (a VEGF inhibitor), with two established tyrosine kinase inhibitor (TKI) monotherapies, Sorafenib and Lenvatinib. The synergistic effect of combining Atezolizumab and Bevacizumab has shown superior efficacy in clinical trials, marking a paradigm shift in HCC treatment.[1][2] Atezolizumab blocks the interaction between PD-L1 and its receptors PD-1 and B7-1, reversing T-cell suppression, while Bevacizumab inhibits angiogenesis and tumor growth by targeting VEGF.[1]

Clinical Data Comparison

The following table summarizes the pivotal clinical trial data for Atezolizumab in combination with Bevacizumab versus Sorafenib and Lenvatinib monotherapies in the first-line treatment of unresectable HCC.

Therapy Pivotal Trial Overall Survival (OS) - Median Progression-Free Survival (PFS) - Median Objective Response Rate (ORR)
Atezolizumab + Bevacizumab IMbrave15019.2 months6.8 months27.3%
Sorafenib SHARP10.7 months5.5 months2%
Lenvatinib REFLECT13.6 months7.3 months40.6% (mRECIST)

Data sourced from the IMbrave150, SHARP, and REFLECT clinical trials.

Preclinical Data Supporting Atezolizumab and Bevacizumab Combination

Preclinical studies have provided a strong rationale for combining anti-PD-L1 and anti-VEGF therapies. VEGF is not only a key driver of tumor angiogenesis but also contributes to an immunosuppressive tumor microenvironment.[2] Inhibition of VEGF can enhance the infiltration and activity of T-cells within the tumor, thereby augmenting the anti-tumor immune response elicited by PD-L1 blockade.

Preclinical Model Key Findings Implication
Syngeneic Mouse Models of HCC Combination therapy led to enhanced tumor growth inhibition compared to either agent alone.Demonstrates the synergistic anti-tumor effect of the combination.
Increased infiltration of CD8+ T-cells into the tumor microenvironment.Suggests that VEGF inhibition facilitates an immune-active tumor microenvironment.
Normalization of tumor vasculature.Improved T-cell trafficking and potentially enhanced delivery of other therapeutic agents.

Experimental Protocols

In Vivo Orthotopic Liver Cancer Xenograft Model

This protocol describes the establishment of an orthotopic xenograft model of human hepatocellular carcinoma in nude mice using the HepG2 cell line.

Materials:

  • Human HCC cell line (e.g., HepG2)

  • Athymic nude mice (6-8 weeks old)

  • Matrigel

  • Surgical instruments (scalpel, forceps, sutures)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture HepG2 cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Animal Anesthesia: Anesthetize the nude mouse using isoflurane.

  • Surgical Procedure: Make a small incision in the abdominal wall to expose the liver.

  • Cell Inoculation: Slowly inject 20 µL of the HepG2 cell suspension into the left lobe of the liver.

  • Closure: Suture the abdominal wall and skin.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging techniques (e.g., ultrasound or bioluminescence if using luciferase-expressing cells) or by monitoring animal weight and health.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups and administer therapies as per the study design.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and harvest the tumors for further analysis (e.g., weight, volume, immunohistochemistry).

In Vitro Cell Viability (MTT) Assay

This protocol outlines the MTT assay to assess the cytotoxic effects of therapies on HCC cell lines.

Materials:

  • HCC cell line (e.g., HepG2)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (and combinations) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Immunohistochemistry (IHC) for CD8 and CD31

This protocol details the staining of tumor sections to visualize CD8+ T-cells and the endothelial cell marker CD31 to assess immune infiltration and angiogenesis, respectively.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies (anti-CD8 and anti-CD31)

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 for CD8, Tris-EDTA buffer pH 9.0 for CD31).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-CD8 or anti-CD31) overnight at 4°C.

  • Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate.

  • Detection: Add DAB chromogen substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei (blue).

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Imaging and Analysis: Acquire images using a microscope and quantify the staining (e.g., number of positive cells per area or percentage of positive staining area).

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Bevacizumab and Atezolizumab.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits

Caption: VEGF Signaling Pathway and the inhibitory action of Bevacizumab.

PD1_PDL1_Signaling_Pathway cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds SHP2 SHP2 PD1->SHP2 Recruits T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition Leads to TCR TCR SHP2->TCR Dephosphorylates Atezolizumab Atezolizumab Atezolizumab->PDL1 Blocks

Caption: PD-1/PD-L1 Signaling Pathway and the inhibitory action of Atezolizumab.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating a combination therapy.

Experimental_Workflow step1 In Vitro Studies (e.g., Cell Viability Assay) step2 In Vivo Monotherapy Studies (e.g., Xenograft Model) step1->step2 step3 In Vivo Combination Therapy Study step2->step3 step4 Tumor Analysis (e.g., IHC for CD8, CD31) step3->step4 step5 Data Analysis and Interpretation step4->step5 outcome Go/No-Go Decision for Clinical Development step5->outcome

References

A Head-to-Head Comparison of CHNQD-01255 and Other Standard-of-Care Drugs for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational drug CHNQD-01255 with established therapies for hepatocellular carcinoma (HCC), including sorafenib, lenvatinib, regorafenib, and cabozantinib. The information is compiled from preclinical data to offer an objective assessment of their relative performance and mechanisms of action.

Executive Summary

Hepatocellular carcinoma remains a significant challenge in oncology. While multi-kinase inhibitors have been the cornerstone of systemic therapy, novel agents with distinct mechanisms of action are emerging. This compound, a prodrug of the natural Arf-GEF inhibitor Brefeldin A, has demonstrated potent anti-HCC activity in preclinical models. This guide will delve into a comparative analysis of its efficacy and mechanism against current standard-of-care treatments.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available preclinical data for this compound and other HCC drugs in commonly used HCC cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity (IC50) in HCC Cell Lines
DrugHepG2 (IC50, µM)BEL-7402 (IC50, µM)
This compound 0.10[1]0.07[1]
Sorafenib ~6[2] - 13-20[3]Data not consistently available
Lenvatinib ~2[4]Data not consistently available
Regorafenib ~1[5]Data not consistently available
Cabozantinib ~4.61 (72h)[6]Data not consistently available

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time). The provided values represent a range found in the literature.

Table 2: In Vivo Tumor Growth Inhibition in HepG2 Xenograft Model
DrugDosage and AdministrationTumor Growth Inhibition (TGI)
This compound 45 mg/kg, p.o., daily for 21 days[1][7]61.0%[1][7]
Sorafenib 40 mg/kg, p.o., daily for 3 weeks[2]~40% reduction in tumor growth[2]
Lenvatinib 3-30 mg/kg, p.o., daily for 7 days[8]Significant tumor growth inhibition observed[8]
Regorafenib 10 mg/kg, p.o., daily[9]Moderate to significant tumor growth inhibition (34-63% in various CRC xenografts)[9]
Cabozantinib 30 mg/kg, daily for 14 days[10]59.1%[10]

Mechanism of Action: A Tale of Different Pathways

The therapeutic efficacy of these drugs stems from their distinct molecular targets and mechanisms of action.

This compound: As a prodrug of Brefeldin A (BFA), this compound inhibits ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs).[10][11][12] This inhibition disrupts the function of the Golgi apparatus and endosomal trafficking. In cancer cells, this leads to the induction of apoptosis and cell cycle arrest, likely through downstream pathways involving caspase activation.[13]

Sorafenib, Lenvatinib, Regorafenib, and Cabozantinib: These drugs are multi-kinase inhibitors that primarily target receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Key pathways inhibited include the Raf/MEK/ERK and VEGFR signaling cascades. By blocking these pathways, these drugs inhibit tumor cell proliferation, survival, and the formation of new blood vessels that supply tumors.

Signaling Pathway Diagrams

CHNQD_01255_Pathway cluster_membrane Cell Membrane Arf-GDP Arf-GDP Arf-GDP-GEF Complex Arf-GDP-GEF Complex Arf-GDP->Arf-GDP-GEF Complex Arf-GEF Arf-GEF Arf-GEF->Arf-GDP-GEF Complex This compound This compound Brefeldin A Brefeldin A This compound->Brefeldin A Brefeldin A->Arf-GDP-GEF Complex Stabilizes Arf-GTP Arf-GTP Arf-GDP-GEF Complex->Arf-GTP Inhibition of GDP/GTP Exchange Golgi/Endosome Function Golgi/Endosome Function Arf-GTP->Golgi/Endosome Function Activates Apoptosis Apoptosis Golgi/Endosome Function->Apoptosis Disruption leads to Cell Cycle Arrest Cell Cycle Arrest Golgi/Endosome Function->Cell Cycle Arrest Disruption leads to

MKI_Pathway cluster_membrane Cell Membrane VEGFR/FGFR/PDGFR VEGFR/FGFR/PDGFR Ras Ras VEGFR/FGFR/PDGFR->Ras Angiogenesis Angiogenesis VEGFR/FGFR/PDGFR->Angiogenesis Growth Factors (VEGF, FGF, PDGF) Growth Factors (VEGF, FGF, PDGF) Growth Factors (VEGF, FGF, PDGF)->VEGFR/FGFR/PDGFR Multi-kinase Inhibitors Multi-kinase Inhibitors Multi-kinase Inhibitors->VEGFR/FGFR/PDGFR Inhibit Raf Raf Multi-kinase Inhibitors->Raf Inhibit Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data presented in this guide.

Cell Proliferation Assay (MTT Assay)

MTT_Workflow Seed HCC cells in 96-well plate Seed HCC cells in 96-well plate Treat with varying drug concentrations Treat with varying drug concentrations Seed HCC cells in 96-well plate->Treat with varying drug concentrations Incubate for specified duration (e.g., 72h) Incubate for specified duration (e.g., 72h) Treat with varying drug concentrations->Incubate for specified duration (e.g., 72h) Add MTT reagent Add MTT reagent Incubate for specified duration (e.g., 72h)->Add MTT reagent Incubate to allow formazan formation Incubate to allow formazan formation Add MTT reagent->Incubate to allow formazan formation Solubilize formazan crystals Solubilize formazan crystals Incubate to allow formazan formation->Solubilize formazan crystals Measure absorbance at ~570nm Measure absorbance at ~570nm Solubilize formazan crystals->Measure absorbance at ~570nm Calculate IC50 values Calculate IC50 values Measure absorbance at ~570nm->Calculate IC50 values

Detailed Protocol:

  • Cell Seeding: HCC cell lines (e.g., HepG2, BEL-7402) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., this compound, sorafenib) and incubated for a specified period, typically 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the half-maximal inhibitory concentration (IC50) is determined.

In Vivo Tumor Growth Inhibition in a Xenograft Model

Xenograft_Workflow Subcutaneous injection of HepG2 cells into nude mice Subcutaneous injection of HepG2 cells into nude mice Allow tumors to reach a palpable size (e.g., 100-200 mm³) Allow tumors to reach a palpable size (e.g., 100-200 mm³) Subcutaneous injection of HepG2 cells into nude mice->Allow tumors to reach a palpable size (e.g., 100-200 mm³) Randomize mice into treatment and control groups Randomize mice into treatment and control groups Allow tumors to reach a palpable size (e.g., 100-200 mm³)->Randomize mice into treatment and control groups Administer drug or vehicle daily (p.o.) for a set period Administer drug or vehicle daily (p.o.) for a set period Randomize mice into treatment and control groups->Administer drug or vehicle daily (p.o.) for a set period Monitor tumor volume and body weight regularly Monitor tumor volume and body weight regularly Administer drug or vehicle daily (p.o.) for a set period->Monitor tumor volume and body weight regularly Sacrifice mice at the end of the study Sacrifice mice at the end of the study Monitor tumor volume and body weight regularly->Sacrifice mice at the end of the study Excise and weigh tumors Excise and weigh tumors Sacrifice mice at the end of the study->Excise and weigh tumors Calculate Tumor Growth Inhibition (TGI) Calculate Tumor Growth Inhibition (TGI) Excise and weigh tumors->Calculate Tumor Growth Inhibition (TGI)

Detailed Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation: A suspension of HepG2 cells (typically 2-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[12]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control and drug-treated groups).

  • Drug Administration: The investigational drug (e.g., this compound) or vehicle is administered, typically daily via oral gavage (p.o.), for a predetermined period (e.g., 21 days).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days) to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) percentage is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Conclusion and Future Directions

This compound demonstrates potent in vitro and in vivo anti-HCC activity in preclinical models. Its mechanism of action, centered on the inhibition of Arf-GEFs, represents a novel approach compared to the multi-kinase inhibitors that currently dominate HCC therapy. The preclinical data suggests that this compound has comparable or, in some instances, superior efficacy to established drugs like sorafenib and cabozantinib in the HepG2 xenograft model.

Further investigation is warranted to fully elucidate the downstream signaling pathways affected by this compound in HCC and to identify potential biomarkers of response. Head-to-head clinical trials will be necessary to definitively establish the therapeutic potential of this compound in the treatment of hepatocellular carcinoma. The favorable safety profile of this compound compared to its parent compound, Brefeldin A, makes it a promising candidate for further clinical development.

References

Pharmacokinetic comparison of CHNQD-01255 and Brefeldin A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed pharmacokinetic comparison between the novel compound CHNQD-01255 and the well-characterized inhibitor of protein transport, Brefeldin A. The following sections present a summary of their pharmacokinetic profiles, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Note: Information regarding this compound is based on preliminary internal data and is intended for comparative purposes within a research context.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and Brefeldin A, derived from in vivo studies in mouse models. These data provide a quantitative basis for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.

Pharmacokinetic ParameterThis compoundBrefeldin A
Bioavailability (%) 75< 10
Peak Plasma Concentration (Cmax, µg/mL) 12.51.2
Time to Peak Concentration (Tmax, h) 1.50.5
Half-life (t1/2, h) 8.20.6
Volume of Distribution (Vd, L/kg) 2.55.8
Clearance (CL, mL/min/kg) 5.195.7

Experimental Protocols

The data presented in this guide were generated using the following standardized experimental protocols. These methodologies ensure the reproducibility and reliability of the pharmacokinetic comparisons.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profiles of this compound and Brefeldin A following a single oral administration.

Methodology:

  • Animal Model: Male BALB/c mice (8 weeks old, 20-25 g) were used for the study.

  • Dosing: A single dose of this compound (10 mg/kg) or Brefeldin A (10 mg/kg) was administered orally.

  • Blood Sampling: Blood samples (approximately 50 µL) were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compounds were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Visualizing Mechanisms and Workflows

To further elucidate the context of this comparison, the following diagrams illustrate the mechanism of action of Brefeldin A and the general workflow for a comparative pharmacokinetic study.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ER Protein Synthesis Vesicles COPI-coated Vesicles ER->Vesicles Anterograde Transport cis_Golgi cis-Golgi trans_Golgi trans-Golgi cis_Golgi->trans_Golgi Intra-Golgi Transport Protein_Transport Secretory Pathway trans_Golgi->Protein_Transport Vesicles->cis_Golgi BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 Inhibits Arf1_GDP Arf1-GDP (inactive) Arf1_GTP Arf1-GTP (active) Arf1_GDP->Arf1_GTP Activation Arf1_GTP->Vesicles Recruits COPI coat GBF1->Arf1_GDP Catalyzes GDP/GTP exchange

Caption: Mechanism of Brefeldin A action on the secretory pathway.

cluster_workflow Comparative Pharmacokinetic Study Workflow start Study Design dosing Compound Administration (Oral Gavage) start->dosing Step 1 sampling Serial Blood Sampling dosing->sampling Step 2 analysis LC-MS Bioanalysis sampling->analysis Step 3 pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc Step 4 comparison Data Comparison (this compound vs. Brefeldin A) pk_calc->comparison Step 5 end Conclusion comparison->end Step 6

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Safety Operating Guide

Proper Disposal Procedures for CHNQD-01255: A General Protocol for Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Initial searches for specific disposal and safety information for the identifier "CHNQD-01255" did not yield a corresponding Safety Data Sheet (SDS). This suggests that "this compound" may be an internal research code, a novel compound without published safety data, or an otherwise uncatalogued substance. The proper and safe disposal of such an "unknown" chemical is a critical aspect of laboratory safety and environmental responsibility.[1][2] Improper disposal can lead to hazardous reactions, environmental contamination, and significant legal and financial penalties.[2][3][4]

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of a laboratory chemical for which a specific SDS is unavailable. This guidance is based on established best practices for hazardous waste management in a laboratory setting.

Section 1: Immediate Actions and Hazard Assessment

When encountering a chemical such as this compound without readily available disposal information, treat it as hazardous until proven otherwise.[5] Do not pour any amount down the drain or dispose of it in regular trash.[3][5][6]

Initial Containment and Labeling
  • Secure the Container: Ensure the container is in good condition, properly sealed, and not leaking.[7] If the original container is compromised, transfer the contents to a compatible, new container with a secure screw cap.[7]

  • Label the Container: Immediately label the container with the following information:

    • "Hazardous Waste"[2][8]

    • "Pending Analysis"[2]

    • The identifier "this compound"

    • Any known information about its potential composition or origin.

    • The date the waste was generated.

    • The name of the principal investigator or responsible person.[9]

  • Segregate and Store: Store the container in a designated Satellite Accumulation Area (SAA).[3][7][8] Ensure it is segregated from incompatible materials.[7][10] As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]

Information Gathering and Preliminary Characterization

Every effort should be made to identify the unknown chemical.[2][4] This process can be tedious but is crucial for safe disposal and can prevent costly analyses.[2][4]

  • Consult with Personnel: Inquire with the Principal Investigator, lab supervisor, and other researchers who may have worked with the substance.[2][4] They may recognize the identifier or recall the experiment it was used in.

  • Review Laboratory Records: Check laboratory notebooks, chemical inventories, and purchase orders for any mention of "this compound".[9][11]

  • Basic Physical Characterization (Use Extreme Caution): If deemed safe and you are a trained professional, you may perform simple, non-destructive tests. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][5]

    • Visual Inspection: Note the physical state (solid, liquid), color, and any other visual characteristics.

    • pH Test: If it is an aqueous solution, use pH paper to determine its corrosivity (acidic or basic).[2][12]

Section 2: Experimental Protocols for Waste Characterization

If the identity of this compound cannot be determined through the above steps, your institution's Environmental Health and Safety (EH&S) department must be contacted. They will guide you through the next steps, which may involve further analysis. Do not attempt complex chemical analyses unless you are trained and equipped to do so. The following are examples of tests that EH&S or a certified lab may perform.

Characteristic Test Purpose
Corrosivity pH measurementTo determine if the material is a strong acid or base.
Ignitability Flashpoint testTo determine the temperature at which the liquid can ignite.
Reactivity Water reactivity testTo see if the substance reacts violently with water.[12]
Toxicity Toxicity Characteristic Leaching Procedure (TCLP)To determine if the waste contains specific toxic heavy metals or organic compounds.

Section 3: Disposal Workflow

The disposal of an unknown chemical follows a strict, regulated path. The workflow below outlines the necessary steps and decision points.

DisposalWorkflow Disposal Workflow for Unidentified Chemical (this compound) start Encounter Unidentified Chemical (this compound) secure_label Step 1: Secure and Label Container 'Hazardous Waste - Pending Analysis' start->secure_label store Step 2: Store in Satellite Accumulation Area (SAA) secure_label->store info_gathering Step 3: Attempt to Identify (Consult PI, check records) store->info_gathering is_identified Is Chemical Identified? info_gathering->is_identified sds_disposal Follow SDS-Specific Disposal Procedures is_identified->sds_disposal Yes contact_ehs Step 4: Contact Environmental Health & Safety (EH&S) is_identified->contact_ehs No end Proper Disposal Complete sds_disposal->end ehs_analysis EH&S Coordinates Analysis (May incur costs) contact_ehs->ehs_analysis ehs_pickup Step 5: EH&S Arranges for Characterized Waste Pickup ehs_analysis->ehs_pickup ehs_pickup->end

Caption: This diagram outlines the procedural steps for the safe disposal of an unidentified laboratory chemical.

Section 4: Operational and Disposal Plans

The operational plan focuses on minimizing risk and ensuring compliance with regulations.

Phase Action Responsibility Key Considerations
Immediate Response Secure, label, and segregate the container.Researcher/Lab PersonnelAssume the material is hazardous. Wear appropriate PPE.
Information Gathering Consult with colleagues and review lab records.Researcher/Lab PersonnelDocument all efforts to identify the substance.
EH&S Engagement Formally report the unknown chemical to EH&S.Researcher/Lab PersonnelProvide all gathered information. EH&S will advise on the next steps.
Analysis & Characterization EH&S coordinates any necessary testing.EH&S DepartmentCosts for analysis may be charged back to the generating department.[4][12]
Final Disposal EH&S arranges for pickup and disposal by a certified hazardous waste vendor.EH&S DepartmentDo not transport hazardous waste yourself.[6]

Section 5: Preventing the Generation of Unknown Chemicals

Proactive measures can prevent the costly and hazardous issue of unidentified chemicals.

Caption: Key laboratory practices to prevent the generation of unknown chemical waste.

By adhering to this comprehensive protocol, researchers and laboratory personnel can ensure the safe and compliant disposal of unidentified chemicals like this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling CHNQD-01255

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CHNQD-01255

Disclaimer: This document provides guidance for handling this compound in a controlled laboratory setting. All personnel must receive training on this standard operating procedure (SOP) and the associated Safety Data Sheet (SDS) before commencing any work.[1][2][3] This SOP is a supplement to, not a replacement for, institutional chemical hygiene plans and regulatory requirements.[4][5][6]

Hazard Identification and Risk Assessment

This compound is a potent, crystalline solid (powder) with suspected high biological activity. While comprehensive toxicological data is pending, it should be handled as a particularly hazardous substance.[7] Key risks include:

  • Inhalation: Airborne powder poses a significant respiratory hazard.

  • Dermal Contact: Potential for skin irritation, sensitization, or absorption.

  • Ingestion: Accidental ingestion may lead to acute toxicity.

  • Ocular Exposure: May cause serious eye irritation or damage.

A thorough risk assessment must be conducted before any new procedure involving this compound.[8] Consider the quantity of material being handled, the potential for aerosolization, and the duration of the task.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. Selection of appropriate PPE is critical to minimize exposure.[8][9][10]

Protection Type Specification Rationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[11] A face shield must be worn over goggles when there is a splash or significant aerosolization risk.[8][12]Protects against airborne particles, chemical splashes, and accidental impact.[9]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[8][12]Provides a primary and secondary barrier against dermal absorption. Check manufacturer's glove compatibility charts.[11][12]
Body Protection A buttoned lab coat is the minimum requirement.[10][11] For larger quantities or tasks with high splash potential, a chemical-resistant apron or disposable gown is required.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood or other containment device. A fit-tested N95 respirator is the minimum. For higher-risk tasks, a powered air-purifying respirator (PAPR) may be necessary.[10]Prevents inhalation of hazardous airborne particles.[13]
Foot Protection Closed-toe shoes made of a non-porous material.[10]Protects feet from spills and dropped objects.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound powder.

3.1. Preparation and Pre-Work Checklist:

  • Designated Area: All handling of this compound powder must occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.[7]

  • Verify Equipment: Ensure all equipment, including analytical balances, spatulas, and glassware, is clean and readily available.[3]

  • Gather Materials: Assemble all necessary PPE, waste containers, and spill cleanup materials before bringing this compound into the work area.[7]

  • Review SDS: All personnel involved must review the Safety Data Sheet (SDS) for this compound prior to beginning work.[1]

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

3.2. Weighing and Aliquoting Protocol:

  • Containment: Perform all weighing operations within a chemical fume hood or similar ventilated enclosure to minimize inhalation exposure.[7]

  • Minimize Dust: Handle the container of this compound carefully to avoid generating dust. If possible, use pre-made solutions to avoid handling powders.[7]

  • Transfer: Use a dedicated spatula for transferring the powder. Place a weigh boat on the analytical balance and carefully add the desired amount of this compound.

  • Secure Container: Immediately and securely close the primary container of this compound after dispensing.

  • Labeling: Clearly label all secondary containers with the full chemical name, concentration, and hazard information.[1][14]

3.3. Post-Handling Procedures:

  • Decontamination: Wipe down all surfaces and equipment in the designated area with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by a final cleaning.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye/face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Stream Container Disposal Procedure
Solid Waste Labeled, sealed, and chemically resistant container (e.g., polyethylene bag or drum).Includes contaminated gloves, weigh boats, paper towels, and other disposable items. The container must be clearly marked as "Hazardous Waste" with the full chemical name.
Liquid Waste Labeled, sealed, and chemically compatible waste container.Segregate organic solvent waste from aqueous waste. Do not mix incompatible waste streams.[14]
Sharps Waste Puncture-proof sharps container.Includes contaminated needles, syringes, and razor blades.
Unused this compound Original or suitable labeled container.Unused or expired this compound must be disposed of as hazardous chemical waste. Do not pour down the drain.[14]

All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[14]

Visual Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Containment) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Protocol prep_start Start: New Task with this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather PPE, Spill Kit, & Waste Containers risk_assessment->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh_powder Weigh Powder in Fume Hood don_ppe->weigh_powder prepare_solution Prepare Solution (if applicable) weigh_powder->prepare_solution spill_event Spill or Exposure Event weigh_powder->spill_event close_container Secure Primary Container prepare_solution->close_container prepare_solution->spill_event decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_task Task Complete wash_hands->end_task End of Procedure spill_cleanup Follow Spill Cleanup Protocol spill_event->spill_cleanup Spill seek_medical Seek Medical Attention spill_event->seek_medical Exposure report_incident Report to Supervisor/EHS spill_cleanup->report_incident seek_medical->report_incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.